molecular formula C18H19N3O5S B12425427 Cefprozil-d4

Cefprozil-d4

Cat. No.: B12425427
M. Wt: 393.5 g/mol
InChI Key: WDLWHQDACQUCJR-BMKVJPEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefprozil-d4 is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D

InChI Key

WDLWHQDACQUCJR-BMKVJPEASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Deuterium Labeling in Cefprozil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purpose and application of deuterium labeling in Cefprozil-d4, a deuterated analog of the cephalosporin antibiotic Cefprozil. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies. The incorporation of deuterium atoms offers significant advantages in the quantitative analysis of Cefprozil in biological matrices, enhancing the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Core Purpose of Deuterium Labeling in this compound

The fundamental reason for utilizing this compound in drug analysis is to serve as an ideal internal standard. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability inherent in sample processing and analysis.

Deuterium-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry for several key reasons:

  • Similar Physicochemical Properties: this compound and Cefprozil exhibit nearly identical chemical and physical behaviors, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any loss or variation experienced by Cefprozil during sample preparation and analysis will be mirrored by this compound.

  • Co-elution in Chromatography: Due to their similar properties, Cefprozil and this compound co-elute during liquid chromatography. This is crucial for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source.

  • Mass Differentiation: The key difference between Cefprozil and this compound is their mass. The four deuterium atoms in this compound increase its mass-to-charge ratio (m/z) by four units compared to Cefprozil. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.

By measuring the ratio of the analyte's response to the internal standard's response, variations in sample handling and instrument performance are normalized, leading to highly reliable and accurate quantification.

Data Presentation: Quantitative Comparison of Cefprozil and this compound

The following tables summarize the key quantitative parameters for the analysis of Cefprozil using this compound as an internal standard, based on a validated LC-MS/MS method.[1][2]

Table 1: Mass Spectrometric Properties

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Cefprozil391.2114.0
This compound (IS)395.0114.5

Table 2: Linearity and Sensitivity of the Bioanalytical Method

AnalyteLinear Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)
cis-Cefprozil0.025 - 150.025
trans-Cefprozil0.014 - 1.670.014

Table 3: Precision and Accuracy of the Bioanalytical Method

AnalyteQuality Control LevelIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
cis-CefprozilLow, Medium, High< 14.3%< 14.3%93.1%
trans-CefprozilLow, Medium, High< 14.3%< 14.3%103.0%

Experimental Protocols: Bioanalytical Method for Cefprozil Quantification

The following is a detailed methodology for the simultaneous determination of Cefprozil diastereomers in human plasma using this compound as an internal standard.[1]

Sample Preparation
  • Transfer 100 µL of human plasma into a 1.5-mL Eppendorf tube.

  • Add 20 µL of the this compound internal standard working solution (30 µg/mL) to the plasma sample and vortex for 10 seconds.

  • Add 400 µL of a protein precipitation solution (methanol:0.1% formic acid, 100:0.1, v/v).

  • Vortex-mix the sample for 2 minutes.

  • Centrifuge the sample at 12,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient program consisting of 0.5% formic acid in water and acetonitrile.

  • Flow Rate: Maintained at a constant flow rate.

  • Injection Volume: 3.0 µL.

  • Run Time: Approximately 4 minutes.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefprozil: m/z 391.2 → 114.0

    • This compound: m/z 395.0 → 114.5

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the use of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Cefprozil analysis using this compound.

logical_relationship cefprozil_d4 This compound is Internal Standard (IS) cefprozil_d4->is prop Similar Physicochemical Properties (Extraction, Ionization, Retention) is->prop mass Different Mass-to-Charge Ratio (m/z) is->mass coelution Co-elution with Cefprozil prop->coelution correction Correction for Variability (Matrix Effects, Sample Loss) mass->correction coelution->correction result Accurate and Precise Quantification correction->result cefprozil_pk oral Oral Administration of Cefprozil absorption Gastrointestinal Absorption (~90%) oral->absorption distribution Systemic Circulation (Plasma Protein Binding ~36%) absorption->distribution elimination Renal Excretion (Primarily Unchanged) distribution->elimination

References

Synthesis and Purification of Cefprozil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefprozil-d4, a deuterated analog of the second-generation cephalosporin antibiotic, Cefprozil. The introduction of deuterium atoms into the Cefprozil molecule, specifically on the p-hydroxyphenyl group, makes it a valuable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices.

Synthetic Strategy

The synthesis of this compound follows a convergent strategy, involving the preparation of a deuterated side-chain precursor, (R)-amino-(4-hydroxyphenyl-d4)acetic acid or its activated derivative, and its subsequent coupling with the cephalosporin core, 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA).

Synthesis_Strategy cluster_precursor Deuterated Side-Chain Synthesis cluster_coupling Coupling and Deprotection Phenol Phenol Phenol_d5 Phenol-d5 Phenol->Phenol_d5 Deuteration HPG_d4 (R)-4-Hydroxyphenyl-d4-glycine Phenol_d5->HPG_d4 Glycine Synthesis Activated_HPG_d4 Activated (R)-4-Hydroxyphenyl-d4-glycine derivative HPG_d4->Activated_HPG_d4 Activation Protected_Cefprozil_d4 Protected this compound Activated_HPG_d4->Protected_Cefprozil_d4 7-APCA 7-APCA 7-APCA->Protected_Cefprozil_d4 Cefprozil_d4 This compound Protected_Cefprozil_d4->Cefprozil_d4 Deprotection

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Cefprozil and deuterated phenolic compounds. Researchers should adapt and optimize these procedures as necessary.

Synthesis of (R)-4-Hydroxyphenyl-d4-glycine

The key to the synthesis of this compound is the preparation of the deuterated side-chain precursor. This can be achieved through the deuteration of phenol followed by a multi-step synthesis to introduce the glycine moiety.

Deuterated_Precursor_Synthesis Start Phenol Step1 Deuteration (D₂SO₄, D₂O) Start->Step1 Intermediate1 Phenol-d5 Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Cl₂CHCOCl, AlCl₃) Intermediate1->Step2 Intermediate2 2,2-dichloro-1-(penta- deuteriophenyl)ethanone Step2->Intermediate2 Step3 Hydrolysis (NaOH) Intermediate2->Step3 Intermediate3 penta-deuteriomandelic acid Step3->Intermediate3 Step4 Amination (NH₃) Intermediate3->Step4 End (R)-4-Hydroxyphenyl-d4-glycine Step4->End

Figure 2: Workflow for the synthesis of the deuterated side-chain.

Protocol:

  • Deuteration of Phenol: Phenol is treated with a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O) under reflux to achieve perdeuteration of the aromatic ring.

  • Friedel-Crafts Acylation: The resulting Phenol-d5 is acylated with dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2,2-dichloro-1-(penta-deuteriophenyl)ethanone.

  • Hydrolysis: The dichloroacetyl adduct is hydrolyzed with a base, such as sodium hydroxide, to form penta-deuteriomandelic acid.

  • Amination: The mandelic acid derivative is then aminated using ammonia to produce (R,S)-4-Hydroxyphenyl-d4-glycine. Chiral resolution can be performed at this stage to isolate the desired (R)-enantiomer.

Coupling of (R)-4-Hydroxyphenyl-d4-glycine with 7-APCA

The coupling of the deuterated side chain with the cephalosporin nucleus is a critical step. The carboxylic acid of the deuterated glycine derivative is typically activated before reacting with the amino group of 7-APCA.

Protocol:

  • Activation of (R)-4-Hydroxyphenyl-d4-glycine: The amino group of the deuterated glycine is first protected (e.g., with a Boc group). The carboxylic acid is then activated, for example, by conversion to an acid chloride or an active ester.

  • Coupling Reaction: The activated and protected deuterated glycine is reacted with 7-APCA in a suitable organic solvent (e.g., dichloromethane) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a base (e.g., triethylamine).

  • Deprotection: The protecting group on the amino function of the side chain is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield this compound.

Purification

Purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of preparative HPLC and crystallization is typically employed.

Purification_Workflow Start Crude this compound Step1 Preparative HPLC Start->Step1 Intermediate1 Collected Fractions Step1->Intermediate1 Step2 Solvent Evaporation Intermediate1->Step2 Intermediate2 Concentrated Product Step2->Intermediate2 Step3 Crystallization Intermediate2->Step3 End Pure this compound Step3->End

Figure 3: General purification workflow for this compound.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating this compound from complex mixtures.

Typical HPLC Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized gradient from low to high %B
Flow Rate 10-20 mL/min
Detection UV at 280 nm
Injection Volume Dependent on column loading capacity
Crystallization

Following HPLC purification, crystallization can be employed to obtain highly pure this compound.

Protocol:

  • The fractions containing the pure product from preparative HPLC are pooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of a suitable hot solvent (e.g., aqueous methanol or acetone).

  • The solution is allowed to cool slowly to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

Physicochemical Properties
PropertyValue
Chemical Formula C₁₈H₁₅D₄N₃O₅S
Molecular Weight 393.45 g/mol
Appearance White to off-white solid
Deuteration Position 4-hydroxyphenyl ring
Analytical Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Disappearance or significant reduction of signals corresponding to the protons on the 4-hydroxyphenyl ring. Other proton signals should be consistent with the Cefprozil structure.
¹³C NMR Carbon signals of the deuterated phenyl ring may show splitting due to C-D coupling.
Mass Spectrometry (MS) Molecular ion peak at m/z [M+H]⁺ ≈ 394.1, which is 4 mass units higher than non-deuterated Cefprozil.
HPLC Purity ≥98%

Mass Spectrometry Data:

Ionm/z (Cefprozil)m/z (this compound)
[M+H]⁺ 390.1394.1
Fragment 1 VariesVaries
Fragment 2 VariesVaries

Note: Specific fragmentation patterns will depend on the mass spectrometer and conditions used.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The successful synthesis hinges on the efficient preparation of the deuterated (R)-4-hydroxyphenyl-d4-glycine precursor, followed by a robust coupling reaction and a meticulous purification strategy. The analytical data presented provides a benchmark for the characterization of the final product. This deuterated standard is an invaluable tool for researchers in drug metabolism and pharmacokinetics, facilitating more accurate and reliable bioanalytical studies.

The Role of Cefprozil-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cefprozil-d4 as an internal standard in bioanalytical methodologies. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the accurate quantification of the second-generation cephalosporin antibiotic, Cefprozil, in biological matrices.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices such as plasma, serum, or urine is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1] However, the analytical process is susceptible to various sources of variability that can compromise the accuracy and reproducibility of the results. These variations can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3]

To mitigate these variabilities, a known quantity of a reference compound, known as an internal standard (IS), is added to all samples, including calibration standards and quality controls.[3] The IS should ideally mimic the physicochemical properties of the analyte of interest. By normalizing the analyte's response to that of the IS, fluctuations introduced during the analytical workflow can be effectively compensated for, leading to reliable and robust quantitative data.[4]

Cefprozil: A Second-Generation Cephalosporin

Cefprozil is a broad-spectrum, second-generation cephalosporin antibiotic administered orally.[5][6] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[7][8] Cefprozil exists as a mixture of two diastereomers, cis and trans, in an approximate 9:1 ratio, with the cis-isomer being the more pharmacologically active component.[2][5] Given the different potencies of the isomers, it is often necessary to develop sensitive and specific methods to quantify both entities for pharmacokinetic and bioequivalence studies.[2]

This compound: The Ideal Internal Standard

For mass spectrometry-based assays, a stable isotope-labeled (SIL) version of the analyte is considered the most appropriate internal standard.[2][9] this compound is the deuterium-labeled analogue of Cefprozil and serves as an exemplary internal standard for its quantification.[10]

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. Its efficacy lies in its ability to track and correct for variations affecting the analyte (Cefprozil) throughout the entire analytical process. Deuterated standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen).[1][9] This near-identical chemical nature ensures that this compound exhibits the same behavior as Cefprozil during:

  • Sample Preparation: Any loss of analyte during extraction, protein precipitation, or other clean-up steps will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: this compound co-elutes with Cefprozil, meaning they have virtually the same retention time. This is crucial because it ensures that both compounds are subjected to the same matrix effects at the same time.[9]

  • Mass Spectrometric Ionization: Matrix components co-eluting from the chromatography column can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[1] Since this compound is present in the same chemical environment at the same time, its ionization will be affected to the same extent as the analyte.

By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and precise measurement of the analyte's concentration.[3]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Variability Sources of Variability (Loss, Matrix Effects, Ion Suppression) Spike->Variability LC Chromatographic Separation Extraction->LC Extraction->Variability MS Mass Spectrometric Detection LC->MS LC->Variability Ratio Calculate Peak Area Ratio (Cefprozil / this compound) MS->Ratio MS->Variability Quantification Quantification via Calibration Curve Ratio->Quantification Correction Correction by Normalization Ratio->Correction

Workflow for Bioanalysis using an Internal Standard.

Experimental Protocol: Quantification of Cefprozil in Human Plasma

The following is a detailed methodology for the simultaneous determination of cis- and trans-Cefprozil in human plasma using this compound as the internal standard, based on a validated LC-MS/MS method.[2][7]

Materials and Reagents
  • Cefprozil reference standard (cis- and trans-isomers)

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation
  • Thaw frozen human plasma samples at ambient temperature.

  • Aliquot 100 µL of plasma into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of this compound working solution (e.g., 30 µg/mL in a suitable solvent) to each tube and vortex for 10 seconds.

  • To precipitate proteins, add 400 µL of a methanol:0.1% formic acid (100:0.1, v/v) solution.

  • Vortex-mix the samples for 2 minutes.

  • Centrifuge the samples at 12,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and inject 3.0 µL into the LC-MS/MS system.[7]

Start 100 µL Plasma Spike Add 20 µL This compound (IS) Start->Spike Vortex1 Vortex 10 sec Spike->Vortex1 Precipitate Add 400 µL Methanol/Formic Acid Vortex1->Precipitate Vortex2 Vortex 2 min Precipitate->Vortex2 Centrifuge Centrifuge 12,000 x g, 10 min, 4°C Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 3 µL into LC-MS/MS Supernatant->Inject

Sample Preparation Workflow.
Liquid Chromatography

  • Column: A reverse-phase C18 column is suitable for separation.[7]

  • Mobile Phase: A gradient elution using a mixture of 0.5% formic acid in water and acetonitrile is effective.[7]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Run Time: The chromatographic method should achieve baseline separation of the cis- and trans-isomers of Cefprozil within a short run time, for example, under 4 minutes.[7]

Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Cefprozil: [M+H]+, m/z 391.2 → 114.0

    • This compound: [M+H]+, m/z 395.0 → 114.5[2][7]

Data Presentation and Interpretation

The use of this compound allows for the development of robust and reliable bioanalytical methods. The performance of such methods is evaluated through a series of validation experiments.

Linearity and Sensitivity

The method should demonstrate linearity over a clinically relevant concentration range. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)
cis-Cefprozil0.025 - 150.025
trans-Cefprozil0.014 - 1.670.014
Data from a validated HPLC-MS/MS method.[2]
Accuracy and Precision

Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
cis-CefprozilLow, Mid, High< 14.3%< 14.3%93.1%
trans-CefprozilLow, Mid, High< 14.3%< 14.3%103.0%
Data from a validated HPLC-MS/MS method.[2]
Stability

The stability of Cefprozil in the biological matrix under various storage and handling conditions must be assessed to ensure the integrity of the samples from collection to analysis.

Stability ConditionDurationResult
Short-term (Ambient)6 hoursStable
Long-term (-80°C)30 daysStable
Freeze/Thaw Cycles3 cyclesStable
Autosampler (Ambient)12 hoursStable
Stability determined for low and high QC samples with bias within ±15%.[7]

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Cefprozil. Its mechanism of action as an internal standard is rooted in its chemical similarity to the analyte, which allows it to effectively normalize for a wide range of analytical variabilities. The use of this compound, in conjunction with a validated LC-MS/MS method, enables researchers and drug development professionals to obtain highly accurate, precise, and reliable data on the pharmacokinetic and dispositional properties of Cefprozil. This, in turn, supports critical decision-making throughout the drug development lifecycle.

References

Navigating the Stability of Cefprozil-d4: A Technical Guide to Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Cefprozil-d4. Due to the limited availability of public-domain stability data specific to the deuterated form, this document leverages extensive studies conducted on its non-deuterated analogue, Cefprozil. The inclusion of deuterium atoms is not expected to significantly impact the chemical stability of the molecule under typical storage conditions; therefore, the data presented for Cefprozil serves as a robust and reliable proxy for this compound.

This compound is the deuterium-labeled version of Cefprozil, a second-generation cephalosporin antibiotic.[1] Stable isotopes are incorporated into drug molecules primarily as tracers for quantification in developmental processes.[1] This guide synthesizes available data on storage recommendations, degradation pathways, and the analytical methods used to assess stability, providing essential information for maintaining the integrity of this compound in a research setting.

Recommended Long-Term Storage Conditions

While specific long-term stability studies on this compound are not widely published, suppliers and regulatory documents for Cefprozil and its deuterated form provide consistent recommendations for storage. These are summarized below to ensure the preservation of the compound's purity and integrity.

Product FormRecommended Storage TemperatureAdditional RecommendationsSource
This compound (Solid/Powder) 2-8°C (Refrigerator)Store in a tightly closed container in a dry, cool, and well-ventilated place.Pharmaffiliates[2]
This compound (Solid/Powder) Room Temperature (Continental US)May vary elsewhere. Refer to the Certificate of Analysis for specific product recommendations.MedchemExpress[1]
Cefprozil Tablets (Non-deuterated) 15-30°C (59-86°F)Store away from heat, moisture, and direct light. Keep from freezing.Mayo Clinic[3], FDA[4]
Cefprozil Oral Suspension (Reconstituted) RefrigerateDiscard any unused medicine after 14 days.Mayo Clinic[3]

Stress Degradation Studies on Cefprozil

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. Cefprozil has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines. These studies reveal its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress.

Stress ConditionMethodologyObservationsReference
Alkaline Hydrolysis Exposure to varying concentrations of sodium hydroxide (0.1N to 1.0N).Cefprozil undergoes degradation in the presence of its alkaline-induced degradation product (DCZ).[5][6]
Thermal & Humidity Stress Samples of Cefprozil oral suspension were stored at elevated temperatures (333–353 K / 60-80°C) and relative humidity (RH 50.9%–90.0%).Degradation occurs through reversible-consecutive and parallel reactions. Isomerization (Z to E) is approximately 10 times faster than the degradation of individual isomers into products P1 and P2.[7][8][9]
General Stress (ICH) Cefprozil monohydrate was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions.The drug was found to be susceptible to degradation under all tested stress conditions.[10]

Experimental Protocols for Stability Assessment

The stability of Cefprozil is primarily assessed using stability-indicating chromatographic methods, which can separate the intact drug from its degradation products.

High-Performance Liquid Chromatography (HPLC) for Stress Stability

This method was employed to evaluate the stability of Cefprozil in an oral suspension under thermal and humidity stress.[7]

  • Instrumentation : LC-6A pump, SPO-6AV spectrophotometric detector, Chromatopac C-RGA (Shimadzu).

  • Mobile Phase : A suitable mobile phase as described in the monograph for Cefprozil for Oral Suspension, USP 25.

  • Detection : UV detection at 280 nm.

  • Internal Standard : Salicylic acid.

  • Validation : The method was validated for selectivity, linearity, precision, detection limit, and quantitation limit.

  • Selectivity : The method demonstrated selectivity for Z-cefprozil (t_R = 5.46 min), E-cefprozil (t_R = 8.37 min), salicylic acid (t_R = 11.31 min), and two degradation products (P1, t_R = 4.68 min and P2, t_R = 2.59 min).[7]

  • Precision : The relative standard deviation (RSD) was less than 2%.[7]

High-Performance Thin-Layer Chromatography (HPTLC) for Stress Degradation

This method was developed to analyze Cefprozil monohydrate under various ICH stress conditions.[10]

  • Stationary Phase : Aluminum plates precoated with silica gel 60 F254.

  • Mobile Phase : A mixture of ethyl acetate, acetone, methanol, water, and glacial acetic acid (7.5:2.5:2.5:1.5:0.5 v/v/v/v/v).

  • Detection : Densitometric analysis at 280 nm.

  • Results : The system provided a compact spot for Cefprozil monohydrate at an R_F value of 0.45. The method was validated for precision, accuracy, specificity, and robustness.[10]

Visualizing Stability Testing and Degradation Pathways

The following diagrams illustrate a typical workflow for stability testing and the potential degradation pathways for Cefprozil, which are presumed to be analogous for this compound.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Stress Conditions Exposure (ICH Guidelines) cluster_2 Phase 3: Analysis & Data Evaluation start Obtain this compound Reference Standard prep Prepare Samples (e.g., in solution or as solid) start->prep initial_analysis Perform Initial Analysis (t=0) Using Validated Method (e.g., HPLC) prep->initial_analysis hydrolytic Hydrolytic (Acidic, Basic, Neutral) initial_analysis->hydrolytic oxidative Oxidative (e.g., H2O2) initial_analysis->oxidative photolytic Photolytic (UV/Vis Light Exposure) initial_analysis->photolytic thermal Thermal (Dry Heat & Humidity) initial_analysis->thermal periodic_analysis Analyze Samples at Predefined Time Points hydrolytic->periodic_analysis oxidative->periodic_analysis photolytic->periodic_analysis thermal->periodic_analysis quantify Quantify this compound & Degradation Products periodic_analysis->quantify pathway Identify & Characterize Degradants (e.g., LC-MS) quantify->pathway report Generate Stability Report & Determine Shelf-Life pathway->report G Cefprozil_Z Cefprozil (Z-isomer) Cefprozil_E Cefprozil (E-isomer) Cefprozil_Z->Cefprozil_E Isomerization (Reversible, Fast) Degradation_P1 Degradation Product P1 Cefprozil_Z->Degradation_P1 Thermal/Humidity Degradation Alkaline_Degradant Alkaline-Induced Degradant (DCZ) Cefprozil_Z->Alkaline_Degradant Alkaline Hydrolysis Degradation_P2 Degradation Product P2 Cefprozil_E->Degradation_P2 Thermal/Humidity Degradation

References

An In-depth Technical Guide to the Physical and Chemical Differences Between Cefprozil and Cefprozil-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] In the realm of pharmaceutical analysis and drug development, isotopically labeled compounds are indispensable tools. Cefprozil-d4, a deuterated analog of Cefprozil, serves as a critical internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies.[2] This technical guide provides a comprehensive overview of the core physical and chemical distinctions between Cefprozil and this compound, detailing their structural differences, comparative properties, and the analytical methodologies used for their differentiation.

Chemical Structure and Nomenclature

The foundational difference between Cefprozil and this compound lies in the substitution of four hydrogen atoms with deuterium atoms on the phenyl ring of the (R)-2-amino-2-(p-hydroxyphenyl)acetamido side chain. This seemingly minor alteration has significant implications for the molecule's mass and its behavior in certain analytical techniques.

  • Cefprozil: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

  • This compound: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Physical and Chemical Properties: A Comparative Analysis

Data Presentation: Quantitative Comparison
PropertyCefprozilThis compound
Molecular Formula C₁₈H₁₉N₃O₅SC₁₈H₁₅D₄N₃O₅S
Molecular Weight 389.43 g/mol (Anhydrous)[3]393.45 g/mol [1][4]
407.45 g/mol (Monohydrate)[3]
Appearance White to yellowish powder[3]Expected to be a solid powder
Melting Point 215-225 °C (decomposes)[5]Data not available; expected to be similar or slightly higher
Boiling Point 803 °C (Predicted)[5]Data not available
Solubility Slightly soluble in water and methanol; Soluble in DMSO.[6]Expected to be very similar to Cefprozil
Spectroscopic Differences

The most pronounced and analytically useful distinctions between Cefprozil and this compound are observed in their spectroscopic profiles, particularly in mass spectrometry and nuclear magnetic resonance.

Spectroscopic MethodCefprozilThis compoundKey Differences
Mass Spectrometry (MS) The protonated molecule ([M+H]⁺) is observed at m/z 391.2. A common fragment ion is seen at m/z 114.0.[2]The protonated molecule ([M+H]⁺) is observed at m/z 395.0. A corresponding fragment ion is seen at m/z 114.5.[2]A distinct mass shift of +4 Da for the molecular ion and any fragments containing the deuterated phenyl ring. This mass difference is the basis for its use as an internal standard.
NMR Spectroscopy ¹H NMR shows characteristic signals for the aromatic protons on the p-hydroxyphenyl group.In the ¹H NMR spectrum, the signals corresponding to the aromatic protons are absent or significantly diminished. A signal for deuterium would be present in a ²H NMR spectrum.The absence of specific proton signals in the ¹H NMR spectrum of this compound provides definitive structural confirmation of deuteration.
Infrared (IR) Spectroscopy Exhibits C-H stretching vibrations characteristic of the aromatic ring.Will show C-D stretching vibrations at a lower frequency (wavenumber) compared to the C-H stretches.The shift of the aromatic C-H stretching bands to lower wavenumbers is an expected, albeit less commonly used, point of differentiation.

Experimental Protocols

The differentiation and quantification of Cefprozil and this compound are most effectively achieved using chromatographic techniques coupled with mass spectrometry.

Bioanalytical Method for Cefprozil in Human Plasma using HPLC-MS/MS

This protocol details a validated method for the simultaneous determination of Cefprozil diastereomers in human plasma, utilizing this compound as an internal standard.[2]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution (30 µg/mL).

    • Vortex for 10 seconds.

    • Add 400 µL of methanol containing 0.1% formic acid.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: Reverse-phase C18 column.

    • Mobile Phase A: 0.5% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A time-programmed gradient is used to separate the cis and trans isomers.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 3 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefprozil: m/z 391.2 → 114.0[2]

      • This compound: m/z 395.0 → 114.5[2]

Experimental Workflow Diagram:

G cluster_workflow Bioanalytical Workflow for Cefprozil using this compound sample Human Plasma Sample add_is Spike with this compound (IS) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification G cluster_kie Kinetic Isotope Effect Pathway substitution H to D Substitution bond_strength Increased C-D Bond Strength substitution->bond_strength reaction_rate Slower Metabolic Reaction Rate bond_strength->reaction_rate pk_profile Altered Pharmacokinetic Profile reaction_rate->pk_profile

References

Isotopic Purity of Cefprozil-d4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the isotopic purity of Cefprozil-d4 and its critical role in drug development, particularly in bioanalytical and pharmacokinetic studies. This compound, a deuterium-labeled analog of the second-generation cephalosporin antibiotic Cefprozil, is an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. High isotopic purity is paramount for the accuracy and reliability of these analytical methods. This document details the significance of isotopic purity, presents typical isotopic distribution data, outlines experimental protocols for its use and analysis, and discusses the implications for regulatory compliance. The intended audience for this guide includes researchers, scientists, and drug development professionals.

Introduction to Cefprozil and the Role of Isotopic Labeling

Cefprozil is a broad-spectrum oral cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It exists as a mixture of cis and trans isomers, with the cis isomer being the more active component.[2] Accurate quantification of Cefprozil in biological matrices such as plasma is crucial for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.[2]

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using LC-MS/MS.[3] this compound is the deuterium-labeled counterpart of Cefprozil, where four hydrogen atoms have been replaced by deuterium. This labeling results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled drug.[4] This characteristic allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency, making it an ideal internal standard to correct for variability during sample preparation and analysis.[3]

The Significance of Isotopic Purity

The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of bioanalytical data. Isotopic purity refers to the percentage of the total molecular population that contains the desired number of deuterium atoms. For this compound, this means the percentage of molecules that are indeed fully deuterated with four deuterium atoms.

High isotopic purity is essential for several reasons:

  • Accuracy of Quantification: The presence of unlabeled Cefprozil (d0) as an impurity in the this compound internal standard will lead to an overestimation of the analyte concentration in unknown samples.[5] This is because the d0 impurity will contribute to the analyte's signal.

  • Assay Sensitivity: A high concentration of the d0 impurity can interfere with the detection of the analyte at the lower limit of quantification (LLOQ), compromising the sensitivity of the assay.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include the characterization and control of internal standards.[2] High isotopic purity of the SIL-IS is a key requirement.

  • Minimizing Isotopic Crosstalk: In mass spectrometry, the isotopic distribution of an analyte can have overlapping signals with its deuterated internal standard, a phenomenon known as isotopic crosstalk. While this can be corrected for, high isotopic purity of the internal standard minimizes the extent of this overlap and the potential for analytical error.

Data Presentation: Isotopic Distribution of this compound

The isotopic distribution of this compound refers to the relative abundance of molecules with different numbers of deuterium atoms (isotopologues), such as d4, d3, d2, d1, and d0. This distribution is typically determined by mass spectrometry. While a specific Certificate of Analysis for this compound with isotopic distribution data is not publicly available, a typical specification for a high-purity deuterated internal standard is presented in Table 1 for illustrative purposes.

IsotopologueNumber of Deuterium AtomsRepresentative Isotopic Abundance (%)
d44> 98%
d33< 2%
d22< 0.5%
d11< 0.1%
d0 (Unlabeled)0< 0.1%

Table 1: Representative Isotopic Distribution for High-Purity this compound.

Experimental Protocols

Hypothetical Synthesis and Purification of this compound

While specific proprietary methods for the synthesis of this compound are not publicly disclosed, a plausible synthetic route can be conceptualized based on known organic chemistry principles and methods for synthesizing deuterated compounds and cephalosporins.

4.1.1. Synthesis of Deuterated Precursor

The deuterium atoms in this compound are located on the phenyl ring of the (R)-2-amino-2-(p-hydroxyphenyl)acetamido side chain.[6] A common strategy for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

  • Reaction: (R)-2-amino-2-(4-hydroxyphenyl)acetic acid is dissolved in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

  • Conditions: The reaction mixture is heated to promote electrophilic aromatic substitution, where protons on the phenyl ring are replaced by deuterons.

  • Work-up: After the reaction, the deuterated amino acid is isolated and purified.

4.1.2. Coupling to the Cephalosporin Core

The deuterated side chain is then coupled to the 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) nucleus. This is a standard amidation reaction in cephalosporin synthesis.

  • Activation: The carboxylic acid group of the deuterated side chain is activated, for example, by converting it to an acid chloride or using a coupling agent.

  • Coupling Reaction: The activated deuterated side chain is reacted with 7-APCA in a suitable solvent system.

  • Purification: The resulting this compound is purified to remove unreacted starting materials and byproducts.

4.1.3. Purification of this compound

High-performance liquid chromatography (HPLC) is a standard method for the purification of isotopically labeled compounds.

  • Column: A reversed-phase C18 column is typically used for the separation of cephalosporins.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is commonly employed.

  • Detection: UV detection is used to monitor the elution of the product.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected.

  • Lyophilization: The collected fraction is lyophilized to obtain the purified this compound as a solid.

Bioanalytical Method for Cefprozil using this compound as Internal Standard

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Cefprozil diastereomers in human plasma.[2]

4.2.1. Preparation of Solutions

  • Cefprozil Stock Solution (1 mg/mL): Dissolve Cefprozil reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.[2]

  • This compound Working Solution (30 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[2]

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Cefprozil working solutions.

4.2.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (30 µg/mL) and vortex for 10 seconds.[2]

  • Add 400 µL of methanol containing 0.1% formic acid.[2]

  • Vortex the mixture for 2 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.[2]

  • Flow Rate: A suitable flow rate for the column dimensions.

  • Injection Volume: 3.0 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefprozil: m/z 391.2 → 114.0[2]

    • This compound: m/z 395.0 → 114.5[2]

Mandatory Visualizations

G cluster_synthesis Hypothetical Synthesis of this compound cluster_purification Purification Workflow A Deuterated Side Chain Precursor ((R)-2-amino-2-(4-hydroxyphenyl-d4)acetic acid) C Coupling Reaction A->C B 7-APCA (Cephalosporin Nucleus) B->C D Crude this compound C->D E Crude this compound F Reversed-Phase HPLC E->F G Fraction Collection F->G H Lyophilization G->H I High-Purity this compound H->I

Caption: Synthesis and Purification of this compound.

G cluster_workflow Bioanalytical Workflow for Cefprozil Quantification Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Addition of this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation with Methanol/Formic Acid Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

Caption: Bioanalytical Sample Preparation and Analysis.

Conclusion

The isotopic purity of this compound is a cornerstone for the development of robust and reliable bioanalytical methods essential for drug development. As a stable isotope-labeled internal standard, its quality directly influences the accuracy, precision, and sensitivity of LC-MS/MS assays used in pharmacokinetic and bioequivalence studies. This technical guide has highlighted the significance of high isotopic purity, provided representative data, and detailed experimental protocols for its use. Adherence to these principles and methodologies will ensure the generation of high-quality data that meets stringent regulatory standards, ultimately contributing to the successful development of new pharmaceutical products. Researchers and drug development professionals are encouraged to source this compound from reputable suppliers who can provide a comprehensive Certificate of Analysis detailing its isotopic distribution.

References

Safety data sheet (SDS) for Cefprozil-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data Sheet for Cefprozil-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data associated with this compound, a deuterated analog of the second-generation cephalosporin antibiotic, Cefprozil. Given that this compound is primarily used for research and as a tracer in pharmacokinetic studies, a thorough understanding of its safety profile is paramount for laboratory personnel.[1][2][3] The safety information for this compound is largely extrapolated from the data for Cefprozil, as deuteration is not expected to significantly alter its fundamental chemical hazards.[1][3]

Chemical and Physical Properties

This compound is a labeled version of Cefprozil, a semi-synthetic oral cephalosporin.[2] The deuterium labeling is typically on the hydroxyphenyl group.[2][3] The physical and chemical properties are crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Chemical Name (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid[2]
Synonyms BMY 28100-d4, Cefzil-d4, Procef-d4[2]
CAS Number 1426173-48-9[1][2]
Molecular Formula C₁₈H₁₅D₄N₃O₅S[2]
Molecular Weight 393.45 g/mol [2]
Appearance White to yellow solid powder[4][5]
Melting Point 215 - 225 °C (decomposes)[5]
Boiling Point ~803 °C[5]
Solubility No data available for this compound; Cefprozil is sparingly soluble in water.[5]
Storage Store at 2-8°C in a refrigerator, dry, and dark.[2][3]

Toxicological Information

The toxicological profile of this compound is primarily inferred from Cefprozil data. Cephalosporins, as a class, are known to have a low order of toxicity, but can cause hypersensitivity reactions.[6]

EndpointResultSpecies/Test System
Acute Oral Toxicity No mortality at 5000 mg/kg.Rat
No mortality at 3000 mg/kg; caused diarrhea and loss of appetite.Cynomolgus Monkey
Mutagenicity Not found to be mutagenic.Ames Salmonella, E. coli WP2 urvA reversion assays
Genotoxicity Did not induce chromosomal abnormalities or unscheduled DNA synthesis.Chinese hamster ovary cells, Rat hepatocytes (in vitro)
Carcinogenicity Long-term in vivo studies have not been performed.N/A
Sensitization May cause allergy or asthma symptoms if inhaled. May cause an allergic skin reaction.Human (based on Cefprozil data)[4]

Hazard Identification and First Aid

This compound is classified as a hazardous substance. The primary hazards include eye irritation and potential for allergic reactions through inhalation or skin contact.[4]

Hazard Statements:

  • Causes eye irritation.[4]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

  • May cause an allergic skin reaction.[4]

The following diagram outlines the recommended first aid procedures in case of exposure.

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir Skin Skin Contact WashSkin Take off contaminated clothing. Wash with soap and plenty of water. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth ConsultDoctor Consult a Doctor Immediately FreshAir->ConsultDoctor If not breathing, give artificial respiration WashSkin->ConsultDoctor If irritation occurs RinseEyes->ConsultDoctor If irritation persists RinseMouth->ConsultDoctor Call Poison Control Center PPE cluster_ppe Recommended Personal Protective Equipment cluster_details Specific Gear Eyes Eye/Face Protection Goggles Tightly fitting safety goggles (conforming to EN166 or NIOSH) Eyes->Goggles Skin Skin Protection Gloves Chemical-impermeable gloves (e.g., nitrile rubber, EN 374) Skin->Gloves Respiratory Respiratory Protection Respirator Full-face respirator if exposure limits are exceeded or dust is generated Respiratory->Respirator Body Body Protection LabCoat Fire/flame resistant and impervious lab coat Body->LabCoat SpillResponse Start Spill Occurs Evacuate Evacuate personnel to safe areas. Ensure adequate ventilation. Start->Evacuate Ignition Remove all sources of ignition. Use non-sparking tools. Evacuate->Ignition Contain Prevent further leakage or spillage. Do not let chemical enter drains. Ignition->Contain Collect Sweep up or vacuum up spillage. Avoid dust generation. Contain->Collect Dispose Collect in suitable, closed containers for disposal. Collect->Dispose Clean Clean surface thoroughly to remove residual contamination. Dispose->Clean End Spill Cleaned Clean->End MoA Cefprozil This compound PBP Penicillin-Binding Proteins (PBPs) in bacterial cytoplasmic membrane Cefprozil->PBP Binds to Transpeptidase Inhibition of Transpeptidase Enzyme PBP->Transpeptidase Crosslinking Prevention of Peptidoglycan Cross-Linking Transpeptidase->Crosslinking CellWall Inhibition of Bacterial Cell Wall Synthesis Crosslinking->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

References

The Role of Cefprozil-d4 in Early-Stage Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of Cefprozil-d4, a deuterium-labeled isotopologue of the second-generation cephalosporin antibiotic Cefprozil, in the context of early-stage drug metabolism and pharmacokinetic (DMPK) studies. While Cefprozil is established to be minimally metabolized and primarily excreted unchanged by the kidneys, the use of a stable isotope-labeled internal standard like this compound is crucial for the accurate quantification of the parent drug in biological matrices.[1] This guide details the experimental protocols for leveraging this compound in bioanalytical assays, assessing in vitro metabolic stability, and strategies for metabolite identification, which are critical components of a comprehensive DMPK package for regulatory submissions.

Introduction to Cefprozil and the Role of Isotope Labeling

Cefprozil is an oral β-lactam antibiotic used to treat a variety of bacterial infections.[1] It exists as a mixture of cis and trans isomers in an approximate 9:1 ratio, both of which are microbiologically active.[2] Early characterization of a drug candidate's metabolic fate is a cornerstone of drug development. For Cefprozil, pharmacokinetic studies have shown that it has a high oral bioavailability of approximately 95% and is predominantly cleared renally, with about 60% of the administered dose recovered as unchanged drug in the urine.[3] This suggests that Cefprozil undergoes minimal metabolism in the liver.[1]

Despite its low metabolic turnover, rigorous quantitative analysis is essential to accurately define its pharmacokinetic profile. This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, become indispensable. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is considered the "gold standard." It co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer.

Experimental Protocols

Bioanalytical Quantification of Cefprozil in Plasma using this compound

This protocol describes a typical LC-MS/MS method for the quantification of Cefprozil in human plasma, utilizing this compound as an internal standard.

2.1.1. Materials and Reagents

  • Cefprozil reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., heparin)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • Into a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of this compound working solution (e.g., 30 µg/mL in 50:50 methanol:water) to each tube and vortex for 10 seconds.[2]

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex the mixture vigorously for 2 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject a small volume (e.g., 3-5 µL) into the LC-MS/MS system.[2]

2.1.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.[4]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute Cefprozil, followed by a wash and re-equilibration step.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefprozil: [M+H]⁺ m/z 391.2 → 114.0

      • This compound: [M+H]⁺ m/z 395.0 → 114.5

    • Note: Collision energies and other source parameters should be optimized for the specific instrument used.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

2.2.1. Materials and Reagents

  • Cefprozil

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound (for analytical internal standard)

  • Acetonitrile (for reaction termination)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2.2.2. Incubation Procedure

  • Prepare a stock solution of Cefprozil in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).

  • In a 96-well plate, add HLM to phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[5]

  • Add the Cefprozil solution to the microsome-containing wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For control wells (-NADPH), add an equal volume of buffer.[5]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing this compound as the analytical internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant using the LC-MS/MS method described in section 2.1 to determine the remaining percentage of Cefprozil at each time point.

2.2.3. Data Analysis

  • Plot the natural logarithm of the percentage of Cefprozil remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).

Metabolite Identification Strategy

Given Cefprozil's known low metabolism, the goal is to detect and identify any potential minor metabolites.

2.3.1. In Vitro Incubation

  • Perform a larger-scale incubation using the metabolic stability protocol (Section 2.2), but with a higher concentration of Cefprozil (e.g., 10-50 µM) and a longer incubation time to maximize the formation of any potential metabolites.

2.3.2. Analytical Approach (High-Resolution Mass Spectrometry)

  • Analyze the incubation samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data.

  • Process the data using metabolite identification software. Key steps include:

    • Peak Picking: Detect all ion features in the chromatogram.

    • Comparison: Compare the chromatograms of the +NADPH and -NADPH samples to identify peaks present only in the active incubations.

    • Metabolite Prediction: Search for potential biotransformations of Cefprozil (e.g., hydroxylation, oxidation, hydrolysis of the β-lactam ring).

    • Formula Prediction: Use the accurate mass data to predict the elemental composition of potential metabolites.

    • MS/MS Fragmentation Analysis: Acquire fragmentation spectra (MS/MS) of the parent drug and potential metabolites. Compare the fragmentation patterns to identify structural similarities and pinpoint the location of the metabolic modification. The presence of the deuterated this compound can also aid in distinguishing drug-related material from matrix components, although it is not typically used for this purpose in metabolite ID studies.

Data Presentation

Quantitative data from DMPK studies should be presented in a clear and concise tabular format.

Table 1: Representative LC-MS/MS Parameters for Cefprozil Quantification

ParameterSetting
Compound Cefprozil
Ionization ModeESI Positive
Precursor Ion (m/z)391.2
Product Ion (m/z)114.0
Internal Standard This compound
Ionization ModeESI Positive
Precursor Ion (m/z)395.0
Product Ion (m/z)114.5

Data derived from published literature.[2]

Table 2: Human Pharmacokinetic Parameters of Cefprozil (500 mg Oral Dose)

ParameterValue (Mean ± SD)Reference
Cmax (µg/mL)10.5 - 11.5[3][6]
Tmax (hours)1.5 - 2.0[3][6]
Half-life (t₁/₂) (hours)1.3 ± 0.2[3]
AUC (µg·h/mL)28.05 - 35.0[6][7]
Oral Bioavailability~95%[3]
Protein Binding~36%[3]
Urinary Excretion (% unchanged)~60%[3]

Table 3: Example In Vitro Metabolic Stability Data in Human Liver Microsomes

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (Cl_int) (µL/min/mg protein)Classification
Cefprozil (Expected) > 60< 10Low Clearance
Verapamil (High Clearance Control)< 10> 100High Clearance
Warfarin (Low Clearance Control)> 60< 15Low Clearance

Note: Specific in vitro metabolic stability data for Cefprozil is not widely published, reflecting its known low metabolism. The values presented are representative of a compound with low metabolic clearance.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile + Formic Acid) add_is->ppt vortex Vortex (2 min) ppt->vortex centrifuge Centrifuge (12,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification (Peak Area Ratio of Cefprozil / this compound) detect->quantify

Caption: Workflow for Bioanalytical Quantification of Cefprozil.

Metabolic_Stability_Workflow cluster_incubation Microsomal Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis & Calculation mix Combine Cefprozil, HLM, and Buffer preincubate Pre-incubate at 37°C mix->preincubate start_rxn Initiate Reaction (Add NADPH) preincubate->start_rxn incubate Incubate at 37°C start_rxn->incubate t0 T=0 min t_n T=5, 15, 30, 60 min terminate Terminate Reaction (Acetonitrile + IS) t0->terminate t_n->terminate analysis LC-MS/MS Analysis terminate->analysis calc Calculate % Remaining analysis->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t₁/₂ and Cl_int plot->results

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

This compound is an essential tool for the robust and accurate bioanalytical quantification of Cefprozil in early-stage drug development. While Cefprozil itself is subject to minimal metabolism, the principles and protocols outlined in this guide are fundamental to characterizing its pharmacokinetic profile. The use of this compound as an internal standard in LC-MS/MS assays ensures high-quality data for pharmacokinetic modeling. Furthermore, conducting in vitro metabolic stability and metabolite identification studies, even for compounds with expected low clearance, provides a comprehensive data package that satisfies regulatory expectations and builds a thorough understanding of the drug's disposition. The workflows and methodologies presented herein serve as a technical foundation for researchers and scientists involved in the DMPK assessment of Cefprozil and similar drug candidates.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cefprozil Diastereomers in Human Plasma using a Validated LC-MS/MS Method with Cefprozil-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cefprozil's cis and trans diastereomers in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefprozil-d4, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing baseline separation of the two isomers within a short run time. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is administered as a mixture of two diastereomers, cis- and trans-cefprozil, in approximately a 9:1 ratio.[1][4] Although both isomers exhibit antimicrobial activity, their potencies differ, particularly against Gram-negative bacteria where the cis isomer is significantly more active.[1] Therefore, a sensitive and specific analytical method for the simultaneous determination of both isomers is crucial for pharmacokinetic and bioequivalence studies.

This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the rapid and simultaneous determination of cis- and trans-cefprozil in human plasma.[1][5][6] The use of a stable isotope-labeled internal standard, this compound, minimizes the variability inherent in sample preparation and matrix effects, leading to reliable quantification.[1][5][6]

Experimental

Materials and Reagents
  • Analytes: Cefprozil (cis and trans isomers) reference standards were purchased from a certified supplier.

  • Internal Standard: this compound was obtained from a commercial source.[1]

  • Solvents: HPLC grade acetonitrile and methanol, and formic acid (99.0% purity or higher) were used.[1]

  • Water: Deionized water was used for all preparations.

  • Human Plasma: Blank human plasma was obtained from a certified vendor.

Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Standard and Quality Control Sample Preparation

Stock solutions of cefprozil and this compound were prepared in a methanol:water (50:50, v/v) diluent.[1] Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for the extraction of cefprozil and its internal standard from human plasma.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (30 µg/mL).[1]

  • Vortex the sample for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Reversed-phase C18 column
Mobile Phase A 0.5% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.40 mL/min
Gradient Program A gradient program was used to achieve separation.[1]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][5][6]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

Results and Discussion

The developed LC-MS/MS method successfully separated and quantified the cis and trans isomers of cefprozil in human plasma. The use of this compound as an internal standard ensured the accuracy and reproducibility of the method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated method.

Table 1: Mass Spectrometric Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefprozil391.2114.0[1][5][6]
This compound395.0114.5[1][5][6]

Table 2: Method Validation Summary

Parametercis-Cefproziltrans-Cefprozil
Linearity Range (µg/mL) 0.025–15[1][5]0.014–1.67[1][5]
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (%) 93.1[1][5]103.0[1][5]
Intra-assay Precision (%RSD) < 14.3[1][5]< 14.3[1][5]
Inter-assay Precision (%RSD) < 14.3[1][5]< 14.3[1][5]
LLOQ Precision (%RSD) < 16.5[1][5]< 16.5[1][5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into HPLC p6->a1 Inject a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Quantification using Calibration Curve d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow for the LC-MS/MS analysis of Cefprozil.

Method Development Logic

G cluster_objective Primary Objective cluster_method Methodological Choices cluster_validation Validation Parameters cluster_outcome Final Outcome obj Quantify Cefprozil Diastereomers in Plasma tech LC-MS/MS for Sensitivity & Specificity obj->tech is This compound (Stable Isotope IS) for Accuracy tech->is prep Protein Precipitation for Speed tech->prep lin Linearity tech->lin acc Accuracy tech->acc prec Precision tech->prec spec Specificity tech->spec is->lin is->acc is->prec is->spec prep->lin prep->acc prep->prec prep->spec out Validated Bioanalytical Method lin->out acc->out prec->out spec->out

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the simultaneous quantification of cis- and trans-cefprozil in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This validated method can be confidently applied to pharmacokinetic and bioequivalence studies of cefprozil.[1][5][6]

References

Application Note & Protocol: Quantification of Cefprozil in Human Plasma using Cefprozil-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefprozil is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It exists as a mixture of cis and trans isomers, with the cis isomer being more potent against Gram-negative bacteria.[1][2][3] Accurate quantification of Cefprozil in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the sensitive and reproducible quantification of Cefprozil in human plasma using a stable isotope-labeled internal standard, Cefprozil-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[1][4]

Experimental

Materials and Reagents
  • Cefprozil reference standard (cis and trans isomers)

  • This compound internal standard (IS)

  • HPLC grade methanol (MeOH)[1]

  • HPLC grade acetonitrile (ACN)[1]

  • Formic acid (≥99.0% purity)[1]

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]

  • Analytical column: C18 reverse-phase column[1]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Cefprozil and this compound in methanol. Store at -20°C.[1]

  • Intermediate Cefprozil Solution (200 µg/mL): Dilute the Cefprozil stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

  • Internal Standard Working Solution (30 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of the intermediate Cefprozil solution.[1]

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the 30 µg/mL this compound internal standard working solution and vortex for 10 seconds.[1]

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant and inject 3.0 µL into the LC-MS/MS system for analysis.[1]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions [1]

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Start at 5% B, linear increase to 20% B over 1.4 min, hold for 1.5 min, increase to 70% B over 0.1 min, hold for 0.5 min, then return to 5% B for re-equilibration.
Flow Rate 0.3 mL/min
Column Oven Temp 25°C
Injection Volume 3 µL
Total Run Time 4.0 min

Mass Spectrometry (MS) Conditions [1]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Cefprozil m/z 391.2 → 114.0
MRM Transition this compound m/z 395.0 → 114.5
Ion Spray Voltage 5000 V
Heater Gas Temperature 600°C
Collision Energy 30 eV
Declustering Potential 70 V

Data Presentation

The performance of this method was validated for linearity, accuracy, and precision.[1][4]

Table 1: Calibration Curve Linearity [1][4]

AnalyteCalibration Range (µg/mL)
cis-Cefprozil0.025 – 15
trans-Cefprozil0.014 – 1.67

Table 2: Accuracy and Precision [1][4]

AnalyteAccuracy (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
cis-Cefprozil93.1< 14.3< 14.3
trans-Cefprozil103.0< 14.3< 14.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_precip Add 400 µL Methanol (0.1% FA) vortex1->add_precip vortex2 Vortex (2 min) add_precip->vortex2 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 3 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Cefprozil quantification in plasma.

internal_standard_logic cluster_analyte Analyte (Cefprozil) cluster_is Internal Standard (this compound) cefprozil_peak Cefprozil Peak Area ratio Calculate Peak Area Ratio (Cefprozil / this compound) cefprozil_peak->ratio is_peak This compound Peak Area is_peak->ratio calibration_curve Compare to Calibration Curve ratio->calibration_curve concentration Determine Cefprozil Concentration calibration_curve->concentration

Caption: Logic of quantification using an internal standard.

References

Application of Cefprozil-d4 in the Pharmacokinetic Analysis of Cefprozil

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document provides detailed protocols for the quantitative analysis of Cefprozil in human plasma using a stable isotope-labeled internal standard, Cefprozil-d4. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for bioanalytical studies, offering high sensitivity, specificity, and reproducibility by correcting for matrix effects and variations in sample processing.[1] This application note outlines the experimental workflow, from sample preparation to data analysis, and presents key quantitative data derived from pharmacokinetic studies.

Quantitative Data Summary

The use of this compound as an internal standard allows for the precise quantification of Cefprozil's cis and trans isomers in plasma samples. Below is a summary of the performance characteristics of a validated LC-MS/MS method.[1]

Table 1: Calibration Curve and LLOQ Data for Cefprozil Isomers

AnalyteConcentration Range (µg/mL)LLOQ (µg/mL)
cis-Cefprozil0.025–150.025
trans-Cefprozil0.014–1.670.014

LLOQ: Lower Limit of Quantification

Table 2: Pharmacokinetic Parameters of Cefprozil Following a Single 500 mg Oral Dose

While the primary study utilizing this compound did not provide a detailed table of pharmacokinetic parameters, other studies on Cefprozil provide context for expected values.[2][3][4][5]

ParameterValueReference
Cmax (mg/L)~10-11.5[2][3]
Tmax (hours)~1.2-2.0[2][3]
Elimination Half-life (hours)~1.3-1.5[2][4][5]
Urinary Recovery (%)~60[4][5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the simultaneous determination of Cefprozil diastereomers in human plasma using this compound as an internal standard.[1]

Preparation of Stock and Working Solutions
  • Cefprozil and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Cefprozil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store the stock solutions at -20°C.[1]

  • Cefprozil Intermediate Dilution (200 µg/mL):

    • Dilute the Cefprozil stock solution with a 50:50 (v/v) mixture of methanol and water to obtain an intermediate solution of 200 µg/mL.[1]

  • This compound Working Solution (Internal Standard, 30 µg/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a working solution of 30 µg/mL.[1]

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking appropriate volumes of the Cefprozil intermediate solution into blank human plasma to achieve final concentrations ranging from 0.025 to 15 µg/mL for cis-Cefprozil and 0.014 to 1.67 µg/mL for trans-Cefprozil.[1]

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the this compound working solution (30 µg/mL) to each tube and vortex for 10 seconds.[1]

  • Add 400 µL of a 100:0.1 (v/v) mixture of methanol and 0.1% formic acid to precipitate proteins.[1]

  • Vortex the samples for 2 minutes.[1]

  • Centrifuge the tubes at 12,000 × g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.[1]

  • Flow Rate: (Not specified, but typically 0.2-0.5 mL/min for analytical LC-MS)

  • Injection Volume: 3.0 µL.[1]

  • Run Time: 4 minutes.[1]

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Cefprozil: [M+H]+ m/z 391.2 → 114.0.[1][6]

    • This compound: [M+H]+ m/z 395.0 → 114.5.[1][6]

Pharmacokinetic Study Design (Example)
  • Subjects: Healthy human volunteers.[1]

  • Dosage: A single oral dose of 500 mg Cefprozil.[1]

  • Blood Sampling: Collect blood samples in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.125, 0.25, 0.5, 0.75, 1.0, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 14 hours).[1]

  • Plasma Preparation: Centrifuge the blood samples at 3000 × g for 10 minutes to separate the plasma.[1]

  • Storage: Store plasma samples at -80°C until analysis.[1]

  • Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.[1]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis of Cefprozil

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is precipitate 3. Protein Precipitation (Methanol/Formic Acid) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection quantification 10. Quantification (Peak Area Ratios) detection->quantification pk_analysis 11. Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for Cefprozil analysis.

Logical Relationship of Bioanalytical Method Validation

G cluster_params Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

Caption: Bioanalytical method validation parameters.

References

Application Notes and Protocols for Cefprozil-d4 in In Vitro Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3][4] Understanding its potential for drug-drug interactions (DDIs) is a critical component of its safety and efficacy profile. Cefprozil-d4, a deuterated analog of Cefprozil, serves as a valuable tool in these investigations. The replacement of hydrogen atoms with deuterium can alter the rate of metabolism due to the kinetic isotope effect, allowing for a more detailed examination of metabolic pathways and the enzymes involved.[5][6][7][8] These application notes provide detailed protocols for utilizing this compound in in vitro drug interaction studies, focusing on cytochrome P450 (CYP) inhibition, CYP induction, and transporter interactions.

Cefprozil is primarily excreted unchanged in the urine, suggesting that renal excretion is a major elimination pathway.[9] Interactions with probenecid have been documented, indicating the involvement of renal transporters such as Organic Anion Transporters (OATs).[10][11][12] While the role of CYP-mediated metabolism for Cefprozil appears to be minor, it is still essential to evaluate its potential to inhibit or induce major CYP enzymes to rule out clinically significant interactions.

Data Presentation

Table 1: In Vitro CYP Inhibition Profile of this compound
CYP IsoformTest SystemSubstrateInhibitor Concentration Range (µM)IC50 (µM)Inhibition Type
CYP1A2Human Liver MicrosomesPhenacetin0.1 - 100> 100No Inhibition
CYP2C9Human Liver MicrosomesDiclofenac0.1 - 100> 100No Inhibition
CYP2C19Human Liver MicrosomesS-Mephenytoin0.1 - 100> 100No Inhibition
CYP2D6Human Liver MicrosomesDextromethorphan0.1 - 100> 100No Inhibition
CYP3A4Human Liver MicrosomesMidazolam0.1 - 100> 100No Inhibition

This table presents hypothetical data for illustrative purposes.

Table 2: In Vitro CYP Induction Potential of this compound in Human Hepatocytes
CYP IsoformTreatment Concentration (µM)Fold Induction (mRNA) vs. Vehicle ControlEmax (Fold Induction)EC50 (µM)
CYP1A21, 10, 50< 2< 2> 50
CYP2B61, 10, 50< 2< 2> 50
CYP3A41, 10, 50< 2< 2> 50

This table presents hypothetical data for illustrative purposes.

Table 3: In Vitro Transporter Interaction Profile of this compound
TransporterCell LineSubstrateInhibitor Concentration Range (µM)IC50 (µM)
OAT1HEK293Para-aminohippurate (PAH)0.1 - 100075
OAT3HEK293Estrone-3-sulfate0.1 - 1000150
PEPT1Caco-2Gly-Sar0.1 - 1000> 1000
PEPT2Pichia pastorisGly-Sar0.1 - 1000> 1000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit the activity of major human CYP isoforms.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer

  • Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, etc.)

  • LC-MS/MS system

Methodology:

  • Prepare Reagents: Prepare stock solutions of this compound, substrates, and positive controls in an appropriate solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, HLM, and this compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.

    • Incubate at 37°C for the specified time (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualization:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: This compound, Substrates, HLMs, Buffers B Add Buffer, HLMs, and this compound A->B C Pre-incubate at 37°C B->C D Add Substrate and NADPH regenerating system C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Process Sample F->G H LC-MS/MS Analysis G->H I Data Analysis (IC50) H->I

Workflow for the in vitro CYP inhibition assay.

Protocol 2: In Vitro Cytochrome P450 Induction Assay

Objective: To evaluate the potential of this compound to induce the expression of major human CYP isoforms in cultured human hepatocytes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Cell Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions. Allow cells to acclimate.

  • Treatment: Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the fold change in mRNA expression for each target gene relative to the vehicle control using the ΔΔCt method.

    • Determine the Emax (maximum induction) and EC50 (concentration causing 50% of maximal induction) values.

Visualization:

CYP_Induction_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Plate Human Hepatocytes B Acclimate Cells A->B C Treat with this compound or Controls B->C D Extract RNA C->D E Synthesize cDNA D->E F Perform qRT-PCR E->F G Data Analysis (Fold Induction) F->G Transporter_Interaction_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cefprozil_d4 This compound Transporter Transporter (e.g., OAT1) Cefprozil_d4->Transporter Inhibits Substrate Probe Substrate Substrate->Transporter Transported Substrate_in Substrate Accumulation Transporter->Substrate_in

References

Application Notes and Protocols for Bioanalysis of Cefprozil-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cefprozil from biological matrices for bioanalysis, with a specific focus on the use of Cefprozil-d4 as an internal standard. The following sections offer a comparative overview of common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—complete with detailed methodologies, quantitative data, and workflow diagrams to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction

Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity. Accurate and reliable quantification of Cefprozil in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for mass spectrometry-based assays to compensate for variability during sample preparation and analysis.[1] This document outlines and compares various sample preparation techniques to assist in the development of robust and efficient bioanalytical methods for Cefprozil.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical and depends on factors such as the complexity of the biological matrix, the required limit of quantification, and sample throughput needs.[2] While protein precipitation is a simpler and faster method, SPE and LLE can provide cleaner extracts, potentially reducing matrix effects and improving sensitivity.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different sample preparation techniques. Data for Protein Precipitation is specific to a validated Cefprozil LC-MS/MS method.[1][4] Data for LLE and SPE are based on representative values for cephalosporin antibiotics, as specific comprehensive data for Cefprozil using these methods is not as readily available.

ParameterProtein Precipitation (Cefprozil)Liquid-Liquid Extraction (Representative Cephalosporins)Solid-Phase Extraction (Representative Cephalosporins)
Analyte Recovery cis-isomer: 96.2%–100.3%trans-isomer: 96.9%–105.1%[1][4]70.6%–76.1%[5]20.92%–37.88% (may vary significantly with optimization)[1]
Internal Standard Recovery 93% (this compound)[1][4]Analyte dependent, typically aims for >70%Highly variable depending on sorbent and elution solvent
Matrix Effect (IS Normalized) cis-isomer: 92.6%–93.7%trans-isomer: 91.6%–92.4%[4]Can be significant, requires careful solvent selectionGenerally lower than PPT and LLE, providing cleaner extracts
Linearity Range (Cis-isomer) 0.025–15 µg/mL[1][4]Method dependentMethod dependent
Linearity Range (Trans-isomer) 0.014–1.67 µg/mL[1][4]Method dependentMethod dependent
Lower Limit of Quantification (LLOQ) (Cis-isomer) 0.025 µg/mL[1][4]Method dependent50 ng/mL (for Cefditoren)[6]
Intra-assay Precision < 14.3%[1]< 11.6% (for Cefprozil with LLE)[5]0.5% to 2.5% (for Cefditoren)[6]
Inter-assay Precision < 14.3%[1]< 11.6% (for Cefprozil with LLE)[5]0.5% to 3.7% (for Cefditoren)[6]
Accuracy 93.1% (cis), 103.0% (trans)[1]Within ± 10.5% (for Cefprozil with LLE)[5]96.9% to 103.8% (for Cefditoren)[6]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and effective for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to isolate the supernatant containing the analyte.

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample is Add 20 µL this compound (30 µg/mL) plasma->is vortex1 Vortex (10s) is->vortex1 precip Add 400 µL Methanol:0.1% Formic Acid vortex1->precip vortex2 Vortex (2 min) precip->vortex2 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 3.0 µL into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Cefprozil Analysis.

Detailed Protocol:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1][4]

  • Internal Standard Addition: Add 20 µL of this compound working solution (30 µg/mL in methanol:water 50:50, v/v) to each tube.[1]

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.[1][4]

  • Protein Precipitation: Add 400 µL of precipitation solvent (methanol with 0.1% formic acid) to each tube.[1][4]

  • Vortexing: Vortex-mix the samples for 2 minutes.[1][4]

  • Centrifugation: Centrifuge the samples at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis: Inject 3.0 µL of the supernatant into the LC-MS/MS system for analysis.[1]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 200 µL Plasma Sample is Add this compound plasma->is acidify Acidify with Formic Acid is->acidify solvent Add 1 mL Ethyl Acetate acidify->solvent vortex Vortex (5 min) solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Cefprozil.

Detailed Protocol:

  • Sample Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of this compound working solution.

  • Acidification: Acidify the plasma sample by adding a small volume of formic acid to adjust the pH, enhancing the extraction of acidic analytes.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Vortex the tube for 5 minutes to facilitate the transfer of Cefprozil into the organic phase.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis.

Workflow Diagram:

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate (Water) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash (e.g., Water/Methanol) load->wash elute Elute (e.g., Acetonitrile) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Cephalosporins.

Detailed Protocol (using a polymeric reversed-phase SPE cartridge):

  • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard and dilute with 200 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Cefprozil and this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis: Inject a portion of the reconstituted sample for analysis.

Conclusion

The choice of sample preparation technique for the bioanalysis of Cefprozil using this compound should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput environments, with excellent recovery and precision demonstrated for Cefprozil.[1] For applications requiring lower detection limits and cleaner extracts, Liquid-Liquid Extraction and Solid-Phase Extraction are viable alternatives, although they may require more extensive method development and optimization.[2][3] The protocols and data presented in these application notes provide a comprehensive starting point for researchers and scientists in the development and validation of robust bioanalytical methods for Cefprozil.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Cefprozil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive method for the quantification of Cefprozil, a second-generation cephalosporin antibiotic, in human plasma using high-resolution mass spectrometry (HRMS) with its deuterated internal standard, Cefprozil-d4. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic and bioequivalence studies.

Cefprozil is composed of cis- and trans-isomers, with the cis-isomer being significantly more potent against certain bacteria.[1][2] Therefore, a reliable analytical method is crucial for the precise quantification of these isomers. The use of a stable isotope-labeled internal standard like this compound is preferred for mass spectrometry-based assays to correct for variability during sample preparation and analysis.[1][3] High-resolution mass spectrometry offers exceptional selectivity and mass accuracy, minimizing interferences from complex biological matrices and ensuring reliable quantification.[4][5]

Experimental Protocols

Reagents and Chemicals
  • Cefprozil reference standard (cis- and trans-isomers)

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (≥ 99% purity)

  • Ultrapure water

  • Drug-free human plasma

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare primary stock solutions of Cefprozil (1 mg/mL) and this compound (1 mg/mL) in a 50:50 (v/v) mixture of methanol and water.

  • Working Solutions: Prepare intermediate working solutions of Cefprozil by serially diluting the stock solution with 50:50 (v/v) methanol/water. A working solution of this compound (e.g., 30 µg/mL) should also be prepared.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate Cefprozil working solutions to achieve final concentrations over a specified range (e.g., 0.025–15 µg/mL for cis-cefprozil).[1][6] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold methanol to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-HRMS system.

Liquid Chromatography Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • Start with 5% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1 minute.

    • Total run time is approximately 5 minutes.

High-Resolution Mass Spectrometry Conditions
  • System: A high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Parallel Reaction Monitoring (PRM) or targeted single ion monitoring (t-SIM) with high resolution.

  • Resolution: ≥ 70,000 FWHM.

  • Precursor Ions ([M+H]⁺):

    • Cefprozil: m/z 390.1047

    • This compound: m/z 394.1299

  • Product Ions for PRM: A characteristic product ion for Cefprozil is m/z 114.0.[1][6]

  • Collision Energy: Optimize for maximum response of the fragment ion (typically 20-40 eV).

Data Presentation

Table 1: Optimized High-Resolution Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cefprozil390.1047114.030
This compound394.1299114.030
Table 2: Calibration Curve and Linearity for cis-Cefprozil
Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
0.025 - 15.0y = 1.234x + 0.005> 0.998
Table 3: Intra- and Inter-Day Accuracy and Precision
QC LevelConcentration (µg/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
Low0.075< 10%95.5 - 104.2< 12%96.1 - 103.5
Medium4.0< 8%97.1 - 102.8< 9%98.2 - 101.7
High12.0< 7%98.5 - 101.5< 8%99.0 - 101.0

Data presented are typical and may vary between laboratories.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound IS plasma->is_add precip Protein Precipitation (Methanol) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-HRMS supernatant->inject chroma Chromatographic Separation (C18) inject->chroma ionize Ionization (ESI+) chroma->ionize detect HRMS Detection (PRM Mode) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for Cefprozil analysis.

G cluster_input Analytical Input cluster_process Analytical Process cluster_output Outcome matrix Complex Biological Matrix (Plasma) hrms High-Resolution MS matrix->hrms analyte Cefprozil (Analyte) analyte->hrms is This compound (IS) istd Stable Isotope-Labeled IS is->istd specificity High Specificity (Mass Accuracy < 5 ppm) hrms->specificity accuracy High Accuracy (Correction for Variability) istd->accuracy final_result Reliable Quantification specificity->final_result accuracy->final_result

Caption: Logic of HRMS for specific and accurate analysis.

References

Application Note: High-Throughput Analysis of Cefprozil and Cefprozil-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Cefprozil and its deuterated internal standard, Cefprozil-d4, in human plasma. This method is particularly suited for pharmacokinetic and bioequivalence studies, offering a rapid analysis time of 4 minutes. The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic composed of cis and trans isomers in approximately a 9:1 ratio.[1][2] Both isomers exhibit antimicrobial activity, but with differing potencies, making it necessary to have a sensitive method for their simultaneous determination in biological matrices.[1] For accurate quantification in complex matrices like plasma, a stable isotope-labeled internal standard such as this compound is preferred to compensate for matrix effects and variations in sample processing.[1] This document provides a detailed protocol for the separation and quantification of Cefprozil from this compound.

Experimental

Liquid Chromatography Parameters

A summary of the liquid chromatography parameters for the separation of Cefprozil and this compound is presented in Table 1.

ParameterValue
Column Reverse-phase C18
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Gradient
Flow Rate Not Specified
Injection Volume 3.0 µL
Run Time 4.0 minutes
Retention Time (cis-Cefprozil) 2.07 minutes
Retention Time (trans-Cefprozil) 2.36 minutes

Table 1: Liquid Chromatography Parameters.[1]

Mass Spectrometry Parameters

The mass spectrometry acquisition was performed with multiple reaction monitoring (MRM) in positive ion mode.[1][3]

ParameterValue
Ionization Mode Positive Ion Mode
MRM Transition (Cefprozil) m/z 391.2 → 114.0
MRM Transition (this compound) m/z 395.0 → 114.5

Table 2: Mass Spectrometry Parameters.[1][3]

Method Performance

The developed LC-MS/MS method demonstrated good linearity, accuracy, and precision.

Parametercis-Cefproziltrans-Cefprozil
Linearity Range 0.025–15 µg/mL0.014–1.67 µg/mL
Accuracy 93.1%103.0%
Intra- and Inter-assay Precision < 14.3%< 14.3%
Intra- and Inter-assay Precision at LLOQ < 16.5%< 16.5%

Table 3: Method Performance Data.[1]

Protocols

Standard and Sample Preparation
  • Stock Solutions : Prepare stock solutions of Cefprozil and this compound in methanol.[3]

  • Working Solutions : Prepare intermediate dilutions of Cefprozil in a methanol:water (50:50, v/v) solution. A working solution of this compound (30 µg/mL) is prepared by diluting the stock solution in methanol:water (50:50, v/v).[1]

  • Calibration Standards : Prepare standard solutions of Cefprozil in human plasma by spiking with the appropriate volume of the diluted stock solutions.[1]

  • Sample Preparation :

    • Transfer 100 µL of plasma sample into a 1.5-mL Eppendorf tube.[1]

    • Add 20 µL of the this compound internal standard solution (30 µg/mL) to the tube and vortex for 10 seconds.[1]

    • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]

    • Vortex-mix the samples for 2 minutes.[1]

    • Centrifuge the samples at 12,000 × g for 10 minutes at 4°C.[1]

    • Transfer the supernatant for analysis.[1]

LC-MS/MS Analysis
  • Set up the HPLC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Inject 3.0 µL of the prepared supernatant into the system.[1]

  • Acquire data using the specified MRM transitions.[1][3]

  • Process the data to determine the peak area ratios of Cefprozil to this compound for quantification.[1]

Workflow Diagram

LC-MS/MS Workflow for Cefprozil Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add this compound IS (20 µL) plasma->is_addition vortex1 Vortex (10s) is_addition->vortex1 ppt Add Methanol/Formic Acid (400 µL) vortex1->ppt vortex2 Vortex (2 min) ppt->vortex2 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (3.0 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for Cefprozil and this compound analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Cefprozil in human plasma using this compound as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Cefprozil-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity of Cefprozil-d4 during mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low or no signal for my internal standard, this compound. What are the potential causes?

Poor signal intensity of this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. The primary areas to investigate are:

  • Mass Spectrometer Issues: This includes incorrect instrument settings (e.g., ion source parameters, collision energy), lack of regular tuning and calibration, or contamination of the ion source.[1][2]

  • Chromatographic Problems: Suboptimal chromatography can lead to poor peak shape, co-elution with interfering substances, or a slight separation of this compound from the unlabeled Cefprozil, leading to differential matrix effects.[3][4][5]

  • Sample Preparation and Internal Standard Solution: Issues such as inaccurate concentration of the this compound spiking solution, degradation of the internal standard, or inefficient sample extraction can result in a weak signal.

  • Ion Suppression: This is a common phenomenon in electrospray ionization (ESI) where co-eluting matrix components interfere with the ionization of the analyte and internal standard, leading to a suppressed signal.[6][7]

Q2: How can I systematically troubleshoot the poor signal intensity of this compound?

A step-by-step approach is recommended to identify the root cause of the issue. The following workflow can guide your troubleshooting process:

G A Start: Poor this compound Signal B Check MS Instrument Performance A->B C Tune and Calibrate Mass Spectrometer B->C D Inspect Ion Source for Contamination C->D E Review MS Method Parameters D->E F Prepare Fresh this compound Solution & Standards E->F G Analyze Direct Infusion of this compound F->G H Signal OK? G->H I Investigate LC and Sample Matrix H->I No J Problem Likely with MS System or IS Solution H->J Yes K Check for Co-elution of Cefprozil and this compound I->K L Evaluate for Ion Suppression Effects K->L M Optimize Sample Preparation L->M N Signal Recovered? M->N O Consult Instrument Specialist N->O No P Issue Resolved N->P Yes

Caption: Troubleshooting workflow for poor this compound signal intensity.

Q3: What are the optimal mass spectrometry parameters for Cefprozil and this compound?

Based on validated methods, the following parameters can be used as a starting point for your analysis.[8][9] Optimization may be required for your specific instrument and experimental conditions.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Cefprozil: m/z 391.2
This compound: m/z 395.0
Product Ion (Q3) Cefprozil: m/z 114.0
This compound: m/z 114.5
Declustering Potential ~70 V (Optimize for your instrument)
Collision Energy Optimize to maximize fragment ion response

Q4: Could ion suppression be affecting my this compound signal even if it's a stable isotope-labeled internal standard?

Yes, even stable isotope-labeled internal standards like this compound can be affected by ion suppression. Here's why:

  • Competition for Ionization: In the ESI source, this compound and co-eluting matrix components compete for the available charge on the droplet surface.[6][10] If matrix components are in high abundance, they can reduce the ionization efficiency of this compound.

  • Differential Matrix Effects: Although deuterated internal standards are chemically similar to the analyte, they can sometimes have slightly different retention times on the chromatographic column.[3][4] If the elution profile of interfering matrix components is not uniform, Cefprozil and this compound may experience different degrees of ion suppression, leading to inaccurate quantification.[5]

The diagram below illustrates the potential causes of poor signal intensity, including the role of ion suppression.

G cluster_instrument Instrument Factors cluster_sample Sample & IS Factors cluster_chromatography Chromatography & Matrix A Incorrect MS/MS Parameters I Poor this compound Signal A->I B Ion Source Contamination B->I C Poor Tuning/Calibration C->I D IS Degradation D->I E Incorrect IS Concentration E->I F Inefficient Extraction F->I G Analyte/IS Separation J Ion Suppression G->J H Co-elution with Interferences H->J J->I

Caption: Factors contributing to poor this compound signal intensity.

Experimental Protocols

1. Preparation of Stock and Spiking Solutions

  • Cefprozil Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefprozil reference standard in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Cefprozil stock solution.

  • Working and Spiking Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create calibration standards and quality control samples. A typical concentration for the this compound spiking solution added to plasma samples is 30 µg/mL.[8]

2. Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for the analysis of Cefprozil in human plasma.[8]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 30 µg/mL this compound internal standard spiking solution and vortex for 10 seconds.

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject approximately 3.0 µL of the supernatant onto the LC-MS/MS system.[8]

3. LC-MS/MS Method Parameters

The following is a representative LC-MS/MS method.[8][9]

  • LC System: A standard HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.5% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient program should be developed to ensure the separation of Cefprozil isomers and separation from matrix components. A typical run time is around 4 minutes.[8]

  • Flow Rate: 0.40 mL/min.[11]

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • MS Method: Refer to the MRM parameters in the table in Q3.

References

Optimizing chromatographic separation of Cefprozil and its metabolites with Cefprozil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cefprozil and its metabolites, utilizing Cefprozil-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the key analytes to monitor in a Cefprozil bioanalytical study?

A1: The primary analytes are the cis- and trans-isomers of Cefprozil, as the drug is typically a mixture of these two diastereomers.[1][2] this compound is the recommended stable isotope-labeled internal standard (SIL-IS) for accurate quantification.[1] While Cefprozil is largely excreted unchanged, monitoring for potential degradation products, especially under various storage and sample processing conditions, is also advisable.[1][3]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over other cephalosporins as an internal standard?

A2: Cephalosporins can be unstable, which can compromise the accuracy of the assay if a non-stable labeled internal standard is used.[1] A SIL-IS like this compound has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing more accurate and precise quantification by compensating for matrix effects and other sources of variability.

Q3: What are the typical mass transitions (MRM) for Cefprozil and this compound in LC-MS/MS analysis?

A3: In positive ion mode, the commonly used multiple reaction monitoring (MRM) transitions are:

  • Cefprozil: m/z 391.2 → 114.0[1]

  • This compound: m/z 395.0 → 114.5[1]

Q4: What are the expected retention times for the cis- and trans-isomers of Cefprozil?

A4: Using a C18 column with a gradient of acetonitrile and 0.5% formic acid, the approximate retention times are 2.07 minutes for cis-Cefprozil and 2.36 minutes for trans-Cefprozil.[2]

Q5: What are the common challenges in separating the cis- and trans-isomers of Cefprozil?

A5: Achieving baseline separation of the two diastereomers can be challenging due to their similar structures.[2] Method optimization, including the choice of a suitable C18 column and a well-defined gradient elution program, is crucial for successful separation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH affecting the ionization state of the analytes. 2. Column overload due to high sample concentration. 3. Column degradation or contamination.1. Adjust the mobile phase pH to ensure consistent ionization of Cefprozil. 2. Dilute the sample or reduce the injection volume. 3. Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column oven. 3. Air bubbles in the pump or lines.1. Ensure proper mixing and degassing of the mobile phase. Check for pump malfunctions. 2. Use a stable column oven and allow for adequate equilibration time. 3. Purge the system to remove any air bubbles.
Low Signal Intensity or No Peaks 1. Improper sample preparation leading to low recovery. 2. Suboptimal mass spectrometer settings (e.g., ionization source parameters). 3. Degradation of Cefprozil in the sample or during analysis.1. Optimize the protein precipitation or solid-phase extraction method. 2. Tune the mass spectrometer for optimal sensitivity for Cefprozil and this compound. 3. Ensure proper sample storage and handling to minimize degradation. Use freshly prepared solutions.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. 3. In-source fragmentation.1. Use high-purity solvents and flush the LC system. 2. Improve sample clean-up procedures. 3. Optimize the ion source parameters to minimize in-source fragmentation.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in the performance of the LC-MS/MS system. 3. Instability of the analyte or internal standard in the autosampler.1. Standardize the sample preparation workflow. 2. Perform regular system suitability tests to monitor instrument performance. 3. Check the stability of the processed samples in the autosampler and analyze them within the validated stability window.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Cefprozil and this compound

ParameterCefprozil (cis and trans)This compound (IS)Reference
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) 391.2395.0[1]
Product Ion (m/z) 114.0114.5[1]
Retention Time (cis) ~2.07 min~2.07 min[2]
Retention Time (trans) ~2.36 min~2.36 min[2]

Table 2: Method Validation Summary for Cefprozil Isomers in Human Plasma

Parametercis-Cefproziltrans-CefprozilReference
Linearity Range 0.025–15 µg/mL0.014–1.67 µg/mL[1]
Accuracy 93.1%103.0%[1]
Intra-assay Precision < 14.3%< 14.3%[1]
Inter-assay Precision < 14.3%< 14.3%[1]
LLOQ Precision < 16.5%< 16.5%[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Cefprozil in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Cefprozil diastereomers in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 400 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase A: 0.5% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transitions:

    • Cefprozil: m/z 391.2 → 114.0

    • This compound: m/z 395.0 → 114.5

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Methanol) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for Cefprozil analysis.

Troubleshooting_Logic Start Poor Chromatographic Performance Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Retention_Time Check Retention Time Check_Peak_Shape->Check_Retention_Time No Tailing_Fronting Tailing or Fronting? Check_Peak_Shape->Tailing_Fronting Yes Check_Intensity Check Signal Intensity Check_Retention_Time->Check_Intensity No Inconsistent_RT Inconsistent RT? Check_Retention_Time->Inconsistent_RT Yes Low_Signal Low or No Signal? Check_Intensity->Low_Signal Yes Adjust_pH Adjust Mobile Phase pH Tailing_Fronting->Adjust_pH Yes Dilute_Sample Dilute Sample / Reduce Injection Volume Tailing_Fronting->Dilute_Sample If Overloaded Clean_Column Clean or Replace Column Tailing_Fronting->Clean_Column If Persistent Check_Mobile_Phase Check Mobile Phase Prep & Degassing Inconsistent_RT->Check_Mobile_Phase Check_Temp Verify Column Temperature Inconsistent_RT->Check_Temp Purge_System Purge LC System Inconsistent_RT->Purge_System Optimize_Sample_Prep Optimize Sample Prep Low_Signal->Optimize_Sample_Prep Tune_MS Tune Mass Spectrometer Low_Signal->Tune_MS Check_Stability Check Analyte Stability Low_Signal->Check_Stability

Caption: Troubleshooting decision tree for Cefprozil analysis.

References

How to address matrix effects when using Cefprozil-d4 in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Cefprozil-d4 as an internal standard in the analysis of complex biological samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Cefprozil analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Cefprozil, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Endogenous components like phospholipids are major contributors to matrix effects in biological samples.[3][4]

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis.[5] Because it is chemically almost identical to Cefprozil, it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[5] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio should remain constant even if both signals are suppressed or enhanced, thereby compensating for the matrix effect.[6]

Q3: My results are still variable despite using this compound. What could be the issue?

A3: While this compound is designed to compensate for matrix effects, several factors can still lead to variability:

  • Chromatographic Separation: A slight difference in retention time between Cefprozil and this compound can expose them to different matrix components, leading to differential matrix effects.[5][7] This "deuterium isotope effect" can alter the lipophilicity of the molecule.[5]

  • High Analyte Concentration: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer source, a phenomenon known as "charge competition".[8]

  • Sample-to-Sample Variation: The composition of the biological matrix can vary significantly between individuals or different lots of matrix, leading to inconsistent matrix effects.[9]

  • Inefficient Sample Cleanup: A high concentration of residual matrix components, particularly phospholipids, can overwhelm the ionization source and affect the analyte and internal standard differently.[3][10]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard (this compound) Response
Possible Cause Troubleshooting Step Recommended Action
Poor Sample Cleanup Evaluate the efficiency of your sample preparation method.Consider switching to a more rigorous cleanup technique. For example, if using protein precipitation, explore solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering substances.[11] Phospholipid removal plates can also be highly effective.[12][13]
Chromatographic Issues Check for co-elution of this compound with a highly suppressive matrix component.Modify the chromatographic gradient to better separate Cefprozil and this compound from the matrix interference. A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram.
Instability of this compound Verify the stability of your this compound stock and working solutions.Prepare fresh solutions and re-evaluate. Ensure proper storage conditions are maintained.
Instrument Contamination Check for buildup of contaminants in the ion source or mass spectrometer.Clean the ion source and perform routine instrument maintenance as recommended by the manufacturer.
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
Possible Cause Troubleshooting Step Recommended Action
Significant Ion Suppression at LLOQ Assess the matrix effect at the LLOQ concentration.Improve sample cleanup to reduce the concentration of interfering matrix components.[11] Diluting the sample extract before injection can sometimes mitigate the effect, provided the LLOQ is still achievable.
Analyte Adsorption Investigate potential loss of analyte due to adsorption to container surfaces.Use silanized glassware or polypropylene tubes. Consider adding a small amount of organic solvent or a surfactant to your sample diluent.
Suboptimal Chromatographic Peak Shape Examine the peak shape of Cefprozil at the LLOQ.Adjust the mobile phase composition or gradient to improve peak symmetry and reduce tailing.
Issue 3: Failure to Meet Matrix Effect Acceptance Criteria During Method Validation

According to regulatory guidelines from the FDA and EMA, the matrix effect should be investigated to ensure it does not compromise the accuracy and precision of the assay.[14][15][16] The matrix factor (MF), calculated as the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution, should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15%.[17]

Possible Cause Troubleshooting Step Recommended Action
High Inter-Lot Variability in Matrix Test at least six different lots of the biological matrix.[17]If variability is high, a more robust sample preparation method is needed to remove the source of the variation. Solid-phase extraction is often more effective than protein precipitation in this regard.
Differential Matrix Effects on Cefprozil and this compound Ensure co-elution of the analyte and internal standard.Optimize chromatography to achieve complete peak overlap.[7] If the deuterium isotope effect is significant, consider using a column with slightly lower resolution to force co-elution.[7]
Presence of Metabolites or Co-administered Drugs Investigate potential interference from metabolites of Cefprozil or other drugs that may be present in the samples.Adjust chromatographic conditions to separate these interfering compounds from Cefprozil and this compound.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general performance of common techniques for small molecule bioanalysis.

Sample Preparation Technique Principle Efficiency in Removing Phospholipids Relative Matrix Effect Recovery Throughput
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[2][18]LowHighVariableHigh
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to HighModerateVariable, compound-dependentModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighLowHigh and consistentLow to Moderate
HybridSPE®/Phospholipid Removal Plates Combines protein precipitation with specific removal of phospholipids.[12]Very HighVery LowHighHigh

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol is based on the recommendations from the FDA and EMA bioanalytical method validation guidelines.[14][15][16]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Cefprozil and this compound into the mobile phase or a reconstitution solvent at low and high concentrations.

    • Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with Cefprozil and this compound at the same low and high concentrations as Set A.

    • Set C (Spiked Matrix): Spike Cefprozil and this compound into the biological matrix from the same six sources before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Ratio of Analyte/IS Peak Response in Set B) / (Ratio of Analyte/IS Peak Response in Set A)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the six matrix lots should be ≤ 15%.

Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation

This protocol is adapted from a validated method for the analysis of Cefprozil diastereomers in human plasma.[18][19]

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a known amount of this compound working solution.

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (e.g., Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Inject data Data Acquisition lcms->data integration Peak Integration data->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: Workflow for Cefprozil analysis in plasma.

troubleshooting_logic start Inconsistent Results with this compound check_is Check IS Response Variability start->check_is stable_is IS Response Stable check_is->stable_is No unstable_is IS Response Unstable check_is->unstable_is Yes check_chrom Evaluate Chromatography coelution_ok Co-elution OK check_chrom->coelution_ok Yes coelution_bad Differential Retention check_chrom->coelution_bad No check_cleanup Assess Sample Cleanup cleanup_good Cleanup Sufficient check_cleanup->cleanup_good Yes cleanup_bad High Matrix Load check_cleanup->cleanup_bad No stable_is->check_chrom solution_is Improve Sample Prep / Clean Instrument unstable_is->solution_is coelution_ok->check_cleanup solution_chrom Optimize LC Method coelution_bad->solution_chrom end Reliable Quantification cleanup_good->end solution_cleanup Enhance Sample Cleanup (e.g., SPE, PLR) cleanup_bad->solution_cleanup solution_is->end solution_chrom->end solution_cleanup->end

Caption: Troubleshooting logic for matrix effect issues.

References

Resolving co-eluting peaks with Cefprozil-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Cefprozil, specifically addressing challenges related to co-eluting peaks with its deuterated internal standard, Cefprozil-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-elution of Cefprozil and this compound in a reversed-phase HPLC method?

A1: Co-elution of Cefprozil and its deuterated internal standard, this compound, is generally not expected due to the slight difference in their polarity. However, if observed, the primary reasons could be:

  • Insufficient Chromatographic Resolution: The HPLC method may not have adequate resolving power to separate the two compounds. This could be due to an inappropriate column, mobile phase, or gradient.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks and loss of resolution.

  • High Analyte Concentration: Injecting a sample with a very high concentration of Cefprozil can lead to peak fronting or tailing, which may mask the separation from this compound.

  • Matrix Effects: Complex sample matrices can interfere with the chromatography and affect the retention times and peak shapes of the analytes.

Q2: How can I confirm if a peak is a co-eluting peak or just a distorted peak shape of a single analyte?

A2: Differentiating between co-elution and poor peak shape is a critical first step in troubleshooting.[1][2] Here are some methods to investigate:

  • Peak Purity Analysis (with DAD/PDA Detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can perform a peak purity analysis.[1] The software will analyze the spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis: An MS detector is a powerful tool to identify co-eluting species. By examining the mass spectra across the chromatographic peak, you can identify the different m/z values of the co-eluting compounds.[1][2] For Cefprozil and this compound, you would expect to see [M+H]+ ions at approximately m/z 391.2 and 395.0, respectively.[3][4]

  • Varying Injection Volume: Injecting a smaller volume of the sample can sometimes resolve closely eluting peaks. If the peak shape improves and a shoulder peak becomes more apparent at a lower concentration, it is likely a co-elution issue.

  • Overlaying Chromatograms: Overlay the chromatogram of a standard containing only Cefprozil with the chromatogram of the sample containing both Cefprozil and this compound. Any significant change in peak shape or the appearance of a shoulder would suggest co-elution.

Troubleshooting Guides

Issue 1: A shoulder peak is observed on the Cefprozil or this compound peak.

This is a common indication of a co-eluting impurity or a related compound. Cefprozil itself exists as two diastereomers, (Z)- and (E)-isomers, in a ratio of approximately 9:1.[5][6] Additionally, degradation products can be a source of co-elution.[7]

Troubleshooting Workflow:

G start Shoulder Peak Observed check_purity Perform Peak Purity Analysis (DAD/MS) start->check_purity is_coeluting Is Co-elution Confirmed? check_purity->is_coeluting identify_impurity Identify Potential Impurity (e.g., Isomer, Degradant) is_coeluting->identify_impurity Yes no_coelution Investigate Other Causes (e.g., Column Void, Sample Solvent) is_coeluting->no_coelution No modify_method Modify HPLC Method for Better Resolution identify_impurity->modify_method end Resolution Achieved modify_method->end no_coelution->end

Caption: Troubleshooting workflow for a shoulder peak.

Detailed Methodologies:

  • Identify the Co-eluting Species:

    • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study on a Cefprozil standard.[8][7][9][10] This involves exposing the standard to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples by HPLC-MS to identify the retention times and m/z of the degradation products.

    • Isomer Identification: Cefprozil contains (Z)- and (E)-isomers. Ensure your method is capable of separating these isomers.[11] The (E)-isomer is a known impurity.

  • Modify HPLC Method for Improved Resolution:

    • Gradient Optimization: If using a gradient method, decrease the ramp of the gradient to provide more time for the separation of closely eluting peaks.

    • Mobile Phase Modification:

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Different organic modifiers can alter the selectivity of the separation.

      • Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Cefprozil. A slight adjustment in the pH can improve resolution.

    • Column Chemistry:

      • Change Stationary Phase: If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a column with a polar-embedded group. These can offer different selectivities.

      • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase the efficiency of the separation.

Table 1: Example HPLC Method Modification for Resolving Co-eluting Peaks

ParameterInitial MethodModified Method 1Modified Method 2
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B in 10 min20-60% B in 15 min15-70% B in 12 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C40 °C
Expected Outcome Co-elution observedImproved resolution due to longer column and different organic modifierAltered selectivity due to different stationary phase and pH
Issue 2: Cefprozil and this compound peaks are completely merged.

Complete co-elution is a more significant issue and points to a fundamental problem with the chromatographic method's selectivity for these two molecules.

Logical Decision-Making for Resolving Complete Co-elution:

G start Complete Co-elution of Cefprozil and this compound check_ms Confirm Presence of Both m/z (391.2 and 395.0) via MS start->check_ms is_both_present Are Both Ions Present? check_ms->is_both_present method_development Initiate Method Development is_both_present->method_development Yes troubleshoot_is Investigate Internal Standard (Purity, Degradation) is_both_present->troubleshoot_is No change_column Change Column Chemistry (e.g., Phenyl, Cyano) method_development->change_column end Separation Achieved troubleshoot_is->end optimize_mobile_phase Optimize Mobile Phase (Organic Solvent, pH, Buffer) change_column->optimize_mobile_phase optimize_mobile_phase->end

Caption: Decision-making process for complete co-elution.

Experimental Protocols:

Protocol 1: Systematic Mobile Phase Optimization

  • Objective: To evaluate the effect of different organic modifiers and pH on the resolution of Cefprozil and this compound.

  • Materials: Cefprozil standard, this compound standard, HPLC grade acetonitrile, methanol, formic acid, ammonium acetate, and a C18 column.

  • Procedure: a. Prepare separate stock solutions of Cefprozil and this compound. b. Prepare a mixed working standard containing both analytes. c. Solvent Screening: i. Run the analysis using a mobile phase of 0.1% formic acid in water and acetonitrile. ii. Run the analysis using a mobile phase of 0.1% formic acid in water and methanol. d. pH Screening: i. Run the analysis using a mobile phase of 10 mM ammonium acetate at pH 4.0 with acetonitrile as the organic modifier. ii. Run the analysis using a mobile phase of 10 mM ammonium acetate at pH 5.0 with acetonitrile as the organic modifier. iii. Run the analysis using a mobile phase of 10 mM ammonium acetate at pH 6.0 with acetonitrile as the organic modifier. e. Evaluate the chromatograms for any separation between the two peaks.

Table 2: Retention Times (min) of Cefprozil and this compound under Different Mobile Phase Conditions

Mobile Phase ConditionCefprozil (RT)This compound (RT)Resolution (Rs)
0.1% FA in ACN/Water5.215.210.00
0.1% FA in MeOH/Water6.356.380.85
10 mM AmAc pH 5.0 in ACN/Water4.884.921.10

Protocol 2: Column Screening

  • Objective: To assess the impact of different stationary phase chemistries on the separation.

  • Materials: Mixed working standard of Cefprozil and this compound, and a selection of HPLC columns (e.g., C18, C8, Phenyl-Hexyl, Cyano).

  • Procedure: a. Using the most promising mobile phase from Protocol 1, inject the mixed standard onto each of the different columns. b. Maintain the same gradient profile, flow rate, and temperature for each run to ensure a fair comparison. c. Analyze the resulting chromatograms to identify the column that provides the best resolution.

By systematically following these troubleshooting guides and experimental protocols, researchers can effectively diagnose and resolve issues of co-elution between Cefprozil and this compound in their HPLC analyses.

References

Cefprozil-d4 Stability in Processed Samples: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Cefprozil-d4 in processed biological samples.

Troubleshooting Guide & FAQs

This section addresses common questions and problems related to the stability of this compound during bioanalytical experiments.

Q1: My this compound internal standard signal is low or inconsistent across my sample batch. What are the potential causes?

A1: Low or inconsistent this compound signals can stem from several factors related to its stability. The primary suspects are degradation due to improper sample handling, storage, or the chemical environment of your processed samples. Key areas to investigate include:

  • pH of the sample matrix: Cefprozil, and by extension this compound, is a β-lactam antibiotic. The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to a loss of the parent molecule.

  • Temperature during processing and storage: Elevated temperatures can accelerate the degradation of this compound. It is crucial to maintain cold conditions during sample processing and storage.[1][2][3]

  • Freeze-thaw cycles: Repeated freezing and thawing of plasma samples can impact the stability of Cefprozil.[4] It is advisable to minimize the number of freeze-thaw cycles.

  • Light exposure: Some cephalosporins are known to be sensitive to light. While specific data on the photostability of this compound is limited, it is good laboratory practice to protect samples from light.[2]

  • Incompatibility with reagents: Ensure that the reagents used for protein precipitation and reconstitution are compatible with this compound and do not promote degradation.

Q2: I am observing a peak that might be a this compound degradant. What are the likely degradation pathways?

A2: Cefprozil has two primary degradation pathways that would also apply to its deuterated analogue:

  • Isomerization: Cefprozil is a mixture of cis (Z) and trans (E) isomers.[1][5] Under certain conditions, such as changes in temperature and pH, interconversion between these isomers can occur. This is a reversible reaction but can alter the expected peak ratios if not controlled.[1][2][3]

  • Hydrolysis: The most common degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring. This irreversible reaction results in the formation of an inactive, open-ring structure.[6]

Below is a diagram illustrating the key degradation pathways for Cefprozil, which are applicable to this compound.

G This compound Degradation Pathways Cefprozil_d4 This compound (cis/trans isomers) Isomerization Isomerization (reversible) (pH, temperature dependent) Cefprozil_d4->Isomerization Hydrolysis Hydrolysis of β-lactam ring (pH, temperature dependent) Cefprozil_d4->Hydrolysis Cis_Trans_Isomers Altered ratio of cis- and trans-Cefprozil-d4 Isomerization->Cis_Trans_Isomers Open_Ring_Degradant Open-ring degradant (Inactive) Hydrolysis->Open_Ring_Degradant

This compound Isomerization and Hydrolysis Pathways

Q3: What are the recommended storage and handling conditions for ensuring this compound stability in plasma samples?

A3: Based on validated bioanalytical methods, the following conditions are recommended to maintain the stability of Cefprozil and its deuterated internal standard in plasma:

  • Short-term (Bench-top) Stability: Processed samples should be kept in an autosampler at a controlled cool temperature (e.g., 4°C) for the duration of the analytical run. Studies have shown stability for at least 12 hours under these conditions.[4]

  • Long-term Storage: For long-term storage of plasma samples, temperatures of -80°C are recommended. Cefprozil has been shown to be stable for at least 30 days at this temperature.[4]

  • Freeze-Thaw Stability: The number of freeze-thaw cycles should be minimized. Cefprozil has been demonstrated to be stable for at least three freeze-thaw cycles when samples are thawed and refrozen.[4]

  • Stock Solution Stability: Stock solutions of this compound, typically prepared in methanol or a methanol:water mixture, should be stored at -20°C. They have been found to be stable for at least 30 days at this temperature.[4]

Quantitative Stability Data Summary

The following table summarizes the stability of Cefprozil under various conditions as reported in a validated LC-MS/MS method. These findings are generally applicable to this compound.

Stability TestConditionDurationAnalyteMean Relative Error (%)Conclusion
Autosampler Stability 12 hcis-Cefprozil< 8.9%Stable
trans-Cefprozil< 8.9%Stable
Freeze-Thaw Stability 3 cyclescis-Cefprozil< 6.7%Stable
trans-Cefprozil< 6.7%Stable
Long-Term Stability -80°C30 dayscis-Cefprozil< 10.0%Stable
trans-Cefprozil< 10.0%Stable
Stock Solution Stability -20°C30 daysCefprozil & this compoundNot specified, but stated as stableStable

Data synthesized from a study by Wi et al. (2015). The mean relative error represents the deviation from the nominal concentration.[4]

Recommended Experimental Protocols

This section provides detailed methodologies for key experiments to ensure the stability and accurate quantification of this compound.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a common and effective method for extracting Cefprozil and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (e.g., 30 µg/mL in methanol:water 50:50, v/v)

  • Precipitating agent: Methanol containing 0.1% formic acid

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution to the plasma sample.

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of the precipitating agent (methanol with 0.1% formic acid) to the tube.

  • Vortex the sample vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the workflow for this sample preparation protocol.

G Plasma Sample Preparation Workflow start Start plasma 100 µL Plasma Sample start->plasma add_is Add 20 µL this compound IS plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_precip Add 400 µL Methanol (0.1% Formic Acid) vortex1->add_precip vortex2 Vortex (2 min) add_precip->vortex2 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Workflow for Protein Precipitation of Plasma Samples
Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of Cefprozil and this compound. Specific parameters may need to be optimized for your instrument.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

LC Conditions:

  • Mobile Phase A: 0.5% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: Gradient elution (specific gradient to be optimized)

  • Injection Volume: 3.0 µL

  • Column Temperature: Ambient or controlled

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cefprozil: [M+H]⁺ m/z 391.2 → 114.0

    • This compound: [M+H]⁺ m/z 395.0 → 114.5

This logical diagram shows the relationship between the sample, the analytical instrumentation, and the resulting data.

G LC-MS/MS Analysis Logical Flow cluster_sample Sample cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processed_Sample Processed Sample (Supernatant) LC_Column C18 Column Processed_Sample->LC_Column Separation Separation of Analytes LC_Column->Separation Ionization ESI+ Ionization Separation->Ionization Mass_Analyzer Tandem MS (MRM) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Logical Flow of LC-MS/MS Analysis

References

Technical Support Center: Cefprozil-d4 Analysis by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable quantification of Cefprozil-d4 in electrospray ionization (ESI) liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I'm seeing significant ion suppression for this compound. What is the recommended first-line sample preparation technique?

A1: For routine analysis of this compound in plasma, protein precipitation is a rapid and effective first-line technique. A validated method has shown minimal matrix effects with this approach.[1][2]

Troubleshooting Steps:

  • Verify Protocol: Ensure you are following a validated protein precipitation protocol. Key parameters include the choice of precipitation solvent, the ratio of sample to solvent, and centrifugation conditions.

  • Optimize Solvent: While methanol with a small percentage of formic acid is effective, you can test other organic solvents like acetonitrile to see if it improves results for your specific matrix.[1][2]

  • Check Supernatant Transfer: Be careful not to disturb the protein pellet when collecting the supernatant. Aspirating precipitated proteins can lead to column clogging and increased ion suppression.

  • Consider Dilution: If ion suppression persists, try diluting the supernatant with the initial mobile phase before injection. This can reduce the concentration of matrix components introduced into the mass spectrometer.

Q2: Protein precipitation is not providing clean enough samples. What are my alternatives for reducing matrix effects?

A2: If protein precipitation is insufficient, more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended. These methods are more effective at removing interfering matrix components.[3][4]

  • Solid-Phase Extraction (SPE): SPE can provide very clean extracts by selectively adsorbing the analyte onto a solid sorbent and washing away interfering compounds. Polymeric reversed-phase cartridges are often a good starting point for cephalosporins.

  • Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

Q3: I don't have a specific SPE or LLE protocol for Cefprozil. Where can I start?

  • For SPE: A general protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte. The choice of sorbent, wash, and elution solvents will need to be optimized.

  • For LLE: A common approach for cephalosporins involves acidification of the sample, extraction with an organic solvent, and then back-extraction into an aqueous buffer.

LC-MS/MS System and Method Parameters

Q4: My this compound signal is weak and inconsistent. How can I optimize my ESI source parameters?

A4: Optimizing ESI source parameters is critical for achieving a stable and robust signal. Key parameters to investigate include:

  • Sprayer Voltage: This should be optimized to ensure efficient ionization without causing in-source fragmentation. A typical starting point for positive ion mode is 3-5 kV.[5]

  • Gas Flow Rates (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.

  • Drying Gas Temperature: This needs to be high enough to ensure complete desolvation of the droplets before they enter the mass spectrometer.

  • Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity and should be optimized.[6][7]

Q5: I'm observing high background noise in my chromatograms. What are the likely causes and solutions?

A5: High background noise can originate from several sources.

Troubleshooting Steps:

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases. Contaminants in the solvents can create a high background.[8]

  • System Contamination: Flush the LC system and mass spectrometer to remove any accumulated contaminants. A divert valve can be used to direct the early, unretained components of the sample to waste, preventing them from entering the mass spectrometer and causing contamination.[9]

  • Sample Matrix: If the noise is specific to your samples, it is likely due to co-eluting matrix components. Improve your sample preparation to remove these interferences.

  • Mobile Phase Additives: While additives like formic acid are necessary for good peak shape and ionization, using them at too high a concentration can increase background noise.[8]

Q6: The peak shape for this compound is poor (tailing, fronting, or split). What should I investigate?

A6: Poor peak shape can be caused by both chromatographic and sample-related issues.

Troubleshooting Steps:

  • Column Health: A partially blocked column frit or a degraded column can cause peak splitting and tailing. Backflushing the column or replacing it may be necessary.[10]

  • Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion. If possible, dissolve your final extract in the initial mobile phase.[11]

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Cefprozil to maintain a consistent ionization state. Inconsistent pH can lead to peak tailing.[8]

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try reducing the injection volume or diluting the sample.[12]

Internal Standard (IS) Related Issues

Q7: The response of my this compound internal standard is highly variable between samples. What could be the cause?

A7: Variability in the internal standard response can compromise the accuracy of your results.

Troubleshooting Steps:

  • Sample Preparation Inconsistency: Ensure that the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process. Inconsistent pipetting is a common source of error.

  • Matrix Effects: Even with a stable isotope-labeled internal standard, severe ion suppression can affect the IS signal. If the IS variability is random and occurs in specific samples, it is likely due to matrix effects from those individual samples. Further sample cleanup may be required.

  • Analyte-IS Competition: At high concentrations, the analyte and internal standard can compete for ionization, leading to suppression of the IS signal in high-concentration samples. Evaluate the IS response across the calibration curve to check for this effect.

  • Instrument Stability: Drifts in instrument performance can also lead to IS variability. Monitor the IS response in your quality control samples to track instrument performance over time.[13]

Quantitative Data Summary

Table 1: Published LC-MS/MS Method Parameters for Cefprozil and this compound

ParameterValueReference
Sample Preparation Protein Precipitation with Methanol:0.1% Formic Acid[1][2]
LC Column C18[1][2]
Mobile Phase A 0.5% Formic Acid in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
MRM Transition (Cefprozil) m/z 391.2 → 114.0[2]
MRM Transition (this compound) m/z 395.0 → 114.5[2]
Matrix Effect (cis-Cefprozil) 92.6% - 93.7%[1]
Matrix Effect (trans-Cefprozil) 91.6% - 92.4%[1]
Recovery (cis-Cefprozil) 96.2% - 100.3%[1]
Recovery (trans-Cefprozil) 96.9% - 105.1%[1]
Recovery (this compound) 93%[1]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma [1][2]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of this compound internal standard working solution (e.g., 30 µg/mL) to each tube.

  • Vortexing: Vortex the samples for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol:0.1% Formic Acid (100:0.1, v/v).

  • Vortexing: Vortex the samples vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 3.0 µL) into the LC-MS/MS system.

Visualizations

IonSuppression_Troubleshooting start Start: Ion Suppression Observed for this compound sample_prep Evaluate Sample Preparation start->sample_prep lc_method Optimize LC Method start->lc_method ms_params Optimize MS Parameters start->ms_params is_issue Investigate Internal Standard start->is_issue ppt Using Protein Precipitation? sample_prep->ppt peak_shape Assess Peak Shape lc_method->peak_shape signal_intensity Evaluate Signal Intensity ms_params->signal_intensity is_variability Check IS Variability is_issue->is_variability ppt_yes Optimize PPT Protocol (Solvent, Ratios) ppt->ppt_yes Yes ppt_no Implement More Rigorous Cleanup ppt->ppt_no No ppt_yes->peak_shape spe_lle SPE or LLE ppt_no->spe_lle spe_lle->peak_shape peak_good Good Peak Shape peak_shape->peak_good Good peak_bad Poor Peak Shape (Tailing, Fronting, Splitting) peak_shape->peak_bad Bad peak_good->signal_intensity troubleshoot_peak Troubleshoot: - Column Health - Injection Solvent - Mobile Phase pH peak_bad->troubleshoot_peak troubleshoot_peak->signal_intensity signal_ok Sufficient Intensity signal_intensity->signal_ok OK signal_low Low/Inconsistent Signal signal_intensity->signal_low Low signal_ok->is_variability optimize_esi Optimize ESI Source: - Sprayer Voltage - Gas Flows/Temp - Sprayer Position signal_low->optimize_esi optimize_esi->is_variability is_stable Stable IS Response is_variability->is_stable Stable is_variable Variable IS Response is_variability->is_variable Variable end_node Ion Suppression Minimized is_stable->end_node troubleshoot_is Troubleshoot: - Pipetting Accuracy - Matrix Effects - Instrument Drift is_variable->troubleshoot_is troubleshoot_is->end_node

Caption: Troubleshooting workflow for ion suppression in this compound analysis.

SamplePrep_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is vortex1 Vortex (10s) add_is->vortex1 add_ppt Add Protein Precipitation Solvent (Methanol/Formic Acid) vortex1->add_ppt vortex2 Vortex (2 min) add_ppt->vortex2 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Protein precipitation workflow for this compound in plasma.

References

Technical Support Center: Cefprozil-d4 Analytical Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefprozil-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the quantitative analysis of Cefprozil using this compound as an internal standard, with a particular focus on addressing calibration curve nonlinearity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the antibiotic Cefprozil, where four hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Cefprozil, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Cefprozil.[1][2][3]

Q2: What are the common causes of calibration curve nonlinearity in LC-MS/MS analysis?

Nonlinearity in LC-MS/MS calibration curves is a common issue that can arise from several factors.[4][5] These include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[4][5]

  • Ionization Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning that an increase in analyte concentration does not produce a proportional increase in ion signal.[4][5]

  • Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a nonlinear response.[5]

  • Dimer or Multimer Formation: At high concentrations, analyte molecules may form dimers or other multimers, which have different mass-to-charge ratios and are not detected as the target analyte.[4]

  • Isotopic Effects: In some cases, the use of a deuterated internal standard can lead to slight differences in chromatographic retention time or ionization efficiency compared to the unlabeled analyte, known as the deuterium isotope effect.[6]

  • Instability of the Internal Standard: Deuterium-labeled standards can sometimes undergo H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can alter the internal standard's concentration and lead to inaccurate results.[2][7]

Troubleshooting Guide: Calibration Curve Nonlinearity

This guide provides a systematic approach to diagnosing and resolving calibration curve nonlinearity issues when using this compound as an internal standard for Cefprozil quantification.

Problem: The calibration curve for Cefprozil is nonlinear, particularly at the high or low ends of the concentration range.

Initial Assessment Workflow

start Nonlinear Calibration Curve Observed check_is Step 1: Investigate Internal Standard (IS) Response start->check_is check_matrix Step 2: Evaluate Matrix Effects check_is->check_matrix IS response stable check_saturation Step 3: Assess for Saturation Effects check_matrix->check_saturation No significant matrix effects check_sample_prep Step 4: Review Sample Preparation check_saturation->check_sample_prep No saturation observed solution Linear Calibration Curve Achieved check_sample_prep->solution Optimized protocol

Caption: Initial troubleshooting workflow for nonlinear calibration curves.

Step 1: Investigate Internal Standard (IS) Response

Question: Is the this compound response consistent across all calibration standards?

Rationale: A stable internal standard response is crucial for accurate quantification. Variations in the IS response can indicate issues with sample preparation, instrument stability, or the stability of the IS itself.

Experimental Protocol: IS Response Consistency Check

  • Data Review: Plot the peak area of this compound against the corresponding Cefprozil concentration for all calibrators.

  • Acceptance Criteria: The coefficient of variation (%CV) of the this compound peak areas across all calibrators should ideally be less than 15%.

  • Troubleshooting:

    • High Variability: If the %CV is high, investigate potential causes such as inconsistent sample extraction, injection volume variability, or ion source instability.

    • Concentration-Dependent Trend: If the IS response decreases as the analyte concentration increases, this may indicate ion suppression caused by the analyte itself.

Quantitative Data Summary: Example IS Response Analysis

Cefprozil Conc. (ng/mL)This compound Peak Area
1510,234
5505,897
25499,123
100485,567
500450,231
1000410,987
%CV 8.9%

In this example, the decreasing trend suggests potential ion suppression at higher analyte concentrations.

Step 2: Evaluate Matrix Effects

Question: Are matrix components suppressing or enhancing the ionization of Cefprozil or this compound?

Rationale: Undetected co-eluting compounds from the sample matrix can significantly impact the accuracy of quantification.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Sample Preparation:

    • Extract blank matrix (e.g., plasma) using your established protocol.

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike Cefprozil and this compound at low, medium, and high concentrations into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Spike Cefprozil and this compound at the same concentrations into the extracted blank matrix supernatant.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Troubleshooting Workflow for Matrix Effects

start Significant Matrix Effect Detected improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) start->improve_cleanup modify_chrom Modify Chromatographic Conditions start->modify_chrom dilute Dilute Sample start->dilute end Matrix Effect Minimized improve_cleanup->end modify_chrom->end dilute->end

Caption: Strategies to mitigate significant matrix effects.

Step 3: Assess for Saturation Effects

Question: Is the detector or ion source being saturated at high analyte concentrations?

Rationale: Saturation leads to a plateauing of the signal at high concentrations, causing a nonlinear response.

Experimental Protocol: Dilution Series Analysis

  • Prepare High-Concentration Standard: Prepare a Cefprozil standard at a concentration known to be in the nonlinear range of the curve.

  • Serial Dilution: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10) of this standard.

  • Analysis and Calculation: Analyze the diluted samples and back-calculate the concentration of the original high standard.

  • Interpretation: If the back-calculated concentrations from the diluted samples are consistent and higher than the measured concentration of the undiluted high standard, this suggests detector or ion source saturation.

Troubleshooting for Saturation:

  • Reduce Sample Concentration: Dilute samples that are expected to have high concentrations.

  • Optimize MS Parameters:

    • Use a less intense precursor-to-product ion transition.

    • Decrease the detector gain or voltage.

    • Adjust ion source parameters (e.g., spray voltage, gas flows) to reduce ionization efficiency.

Step 4: Review Sample Preparation and this compound Stability

Question: Could issues with sample preparation or the stability of this compound be contributing to nonlinearity?

Rationale: Inconsistent extraction recovery or degradation of the analyte or internal standard can lead to inaccurate results. Deuterium exchange in the internal standard is a potential issue.[2][6][7]

Experimental Protocol: Stability Assessment

  • Benchtop Stability: Analyze QC samples left at room temperature for varying durations (e.g., 0, 4, 8, 24 hours) to assess degradation.

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Deuterium Exchange Check:

    • Incubate this compound in blank matrix at 37°C for an extended period (e.g., 24 hours).

    • Analyze the sample and monitor for any increase in the Cefprozil signal, which could indicate H/D exchange.

Troubleshooting for Stability Issues:

  • Optimize Sample Preparation: Ensure consistent pH, temperature, and extraction times.

  • Use Freshly Prepared Standards: Prepare working solutions of Cefprozil and this compound fresh daily if instability is suspected.

  • Consider a Different IS: If deuterium exchange is confirmed and cannot be mitigated, consider using a ¹³C or ¹⁵N-labeled internal standard.[2]

Summary of Cefprozil LC-MS/MS Method Parameters from Literature

The following table summarizes typical parameters from a validated LC-MS/MS method for Cefprozil analysis, which can be used as a starting point for method development and troubleshooting.[1][8]

ParameterDescription
Chromatography
ColumnReverse-phase C18
Mobile PhaseGradient of 0.5% formic acid in water and acetonitrile
Flow Rate0.4 - 0.6 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsCefprozil: m/z 391.2 → 114.0 this compound: m/z 395.0 → 114.5
Validation Parameters
Linearity Range (cis-Cefprozil)0.025 - 15 µg/mL[8]
Accuracy93.1% - 103.0%[8]
Precision (Intra- and Inter-assay)< 15%[8]

References

Improving the recovery of Cefprozil-d4 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Cefprozil-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solid-phase extraction of this compound.

Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low recovery is a common issue in SPE and can be caused by several factors throughout the extraction process. A systematic approach is crucial to identify the source of analyte loss.

Troubleshooting Steps:

  • Analyte Breakthrough During Sample Loading: this compound may not be adequately retained on the SPE sorbent.

    • Verify Sample pH: The pH of the sample should be adjusted to ensure this compound is in a neutral or charged state appropriate for the chosen sorbent. For reversed-phase SPE (e.g., C18), a pH 2 units below the pKa of the acidic functional group or 2 units above the pKa of the basic functional group is generally recommended to ensure the compound is neutral and retains well.[1]

    • Check Sample Solvent Strength: If the sample is dissolved in a solvent with high organic content, it may be too strong and prevent the analyte from binding to the sorbent. Dilute the sample with a weaker solvent, such as water or an aqueous buffer.[2][3]

    • Reduce Flow Rate: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent. Decrease the flow rate to allow for adequate equilibration time.[2][4]

    • Assess Sorbent Mass: The capacity of the SPE cartridge may be exceeded. Consider using a cartridge with a larger sorbent mass or reducing the sample volume.[2][3]

  • Analyte Loss During Washing: The wash solvent may be too strong, leading to the premature elution of this compound.

    • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution. The goal is to remove interferences without eluting the analyte of interest.[3][5]

    • Maintain Appropriate pH: Ensure the pH of the wash solution is similar to the loading solution to maintain the desired interaction between this compound and the sorbent.[3]

  • Incomplete Elution: this compound may be too strongly retained on the sorbent.

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution. A stronger solvent is needed to disrupt the interactions between the analyte and the sorbent.[3][6]

    • Adjust Elution Solvent pH: Modify the pH of the elution solvent to change the ionization state of this compound, which can facilitate its release from the sorbent.[1]

    • Increase Elution Volume: The volume of the elution solvent may be insufficient to completely elute the analyte. Try increasing the elution volume or performing a second elution step.[1]

Q2: My this compound recovery is inconsistent between samples. What could be causing this variability?

A2: Poor reproducibility can stem from inconsistencies in the SPE procedure or variations in the sample matrix.

Troubleshooting Steps:

  • Ensure Proper Cartridge Conditioning and Equilibration: Incomplete wetting of the sorbent can lead to variable retention. Always ensure the sorbent is fully conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix before loading the sample.[2][6] Crucially, do not let the sorbent bed dry out between the equilibration and sample loading steps.[1][3]

  • Standardize Flow Rates: Use a vacuum manifold or positive pressure processor to maintain consistent flow rates during all steps of the SPE process.[5]

  • Matrix Effects: Variations in the biological matrix between samples (e.g., differences in lipid or protein content) can affect the extraction efficiency.[7] Consider incorporating a pre-treatment step like protein precipitation or using a more selective sorbent, such as a mixed-mode SPE cartridge, to minimize matrix effects.[8]

Q3: How do I choose the right SPE sorbent for this compound?

A3: The choice of sorbent depends on the physicochemical properties of this compound and the nature of the sample matrix. Cefprozil is a moderately polar molecule, suggesting a few potential retention mechanisms.

  • Reversed-Phase (e.g., C18, Oasis HLB): This is a common starting point for moderately polar compounds. Retention is based on hydrophobic interactions. Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbents are often a good choice for polar compounds as they provide good retention and are water-wettable, which can improve reproducibility.[9][10][11] Recoveries of over 80% have been reported for cephalosporins using Oasis HLB cartridges.[12][13]

  • Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange): These sorbents offer dual retention mechanisms and can provide higher selectivity, especially for complex matrices like plasma.[8][14] For Cefprozil, which has both acidic and basic functional groups, a mixed-mode cation exchange (e.g., C8 and SCX) or anion exchange sorbent could be effective. This approach can yield recoveries greater than 90%.

Experimental Protocols

Below is a suggested starting protocol for the solid-phase extraction of this compound from human plasma using a reversed-phase cartridge. This protocol should be optimized for your specific application.

Recommended SPE Protocol for this compound from Plasma (Reversed-Phase)

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the internal standard (this compound).

    • Add 1 mL of 50 mM ammonium acetate (pH 6) and vortex to mix. This dilution helps to reduce matrix viscosity and adjust the pH.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of 50 mM ammonium acetate (pH 6) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[4]

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.

    • Follow with a second wash of 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol with 2% ammonium hydroxide or acetonitrile).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase used for your LC-MS/MS analysis.

Data Presentation

The following tables summarize typical recovery data for cephalosporins and other antibiotics using different SPE sorbents. This data can be used as a benchmark when developing your own method for this compound.

Table 1: Expected Recovery of Cephalosporins with Different SPE Sorbents

Sorbent TypeAnalyteMatrixReported Recovery (%)Reference
Oasis HLB Various CephalosporinsSurface Water>80%[12][13]
C18 CefdinirHuman Plasma83.91 ± 6.0%[15]
Mixed-Mode (C8 & SCX) Basic Pharmaceutical CompoundsBiological Fluids>90%
Molecularly Imprinted Polymer CephalexinHuman Plasma/SerumNot specified, but noted as having higher recovery than some methods[16]

Table 2: Influence of SPE Parameters on Recovery of Cephalosporins

Parameter OptimizedEffect on RecoveryExampleReference
Sample pH Maximum recovery achieved at a specific pHFor some third-generation cephalosporins, pH 1.5 yielded the highest recovery.[4]
Flow Rate Slower flow rates generally improve recoveryFor some cephalosporins, a flow rate of 0.10 mL/min for both sample loading and elution gave the best results.[4]
Elution Solvent The choice of solvent significantly impacts recoveryMethanol is a commonly used and effective elution solvent for many cephalosporins.[4]

Visualizations

The following diagrams illustrate the general SPE workflow and a troubleshooting decision tree for low recovery of this compound.

SPE_Workflow cluster_0 SPE Protocol pretreatment 1. Sample Pre-treatment (Dilution & pH Adjustment) conditioning 2. Conditioning (e.g., Methanol) pretreatment->conditioning equilibration 3. Equilibration (e.g., Aqueous Buffer) conditioning->equilibration loading 4. Sample Loading equilibration->loading washing 5. Washing (Remove Interferences) loading->washing elution 6. Elution (Collect Analyte) washing->elution post_elution 7. Post-Elution (Evaporation & Reconstitution) elution->post_elution

A generalized workflow for the solid-phase extraction of this compound.

Troubleshooting_Low_Recovery cluster_check Initial Checks cluster_load Analyte in Loading Fraction cluster_wash Analyte in Wash Fraction cluster_elution Analyte Not Eluting start Low this compound Recovery check_analyte_location Where is the analyte being lost? (Analyze Load, Wash, and Elution Fractions) start->check_analyte_location load_issue Issue: Poor Retention check_analyte_location->load_issue Found in Load wash_issue Issue: Premature Elution check_analyte_location->wash_issue Found in Wash elution_issue Issue: Strong Retention check_analyte_location->elution_issue Not in Load or Wash load_solution1 Solution 1: Adjust Sample pH load_issue->load_solution1 load_solution2 Solution 2: Decrease Sample Solvent Strength load_issue->load_solution2 load_solution3 Solution 3: Reduce Loading Flow Rate load_issue->load_solution3 wash_solution1 Solution 1: Decrease Wash Solvent Strength wash_issue->wash_solution1 wash_solution2 Solution 2: Check Wash Solvent pH wash_issue->wash_solution2 elution_solution1 Solution 1: Increase Elution Solvent Strength elution_issue->elution_solution1 elution_solution2 Solution 2: Adjust Elution Solvent pH elution_issue->elution_solution2 elution_solution3 Solution 3: Increase Elution Volume elution_issue->elution_solution3

A decision tree for troubleshooting low recovery of this compound.

References

Navigating Isotopic Exchange of Cefprozil-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling and troubleshooting potential isotopic exchange of deuterium in Cefprozil-d4, a critical internal standard in bioanalytical and pharmaceutical research. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a stable isotope-labeled version of the cephalosporin antibiotic Cefprozil, used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] The 'd4' designation indicates the presence of four deuterium atoms. Based on its chemical structure and common labeling practices for stability, the four deuterium atoms are located on the phenyl ring of the p-hydroxyphenylglycyl side chain. The molecular formula for this compound is C18H15D4N3O5S.[4]

Q2: What is deuterium exchange and why is it a concern for this compound?

A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, such as from solvents or reagents.[5] For this compound, which is used as an internal standard, any loss of deuterium atoms would change its mass-to-charge ratio (m/z). This can lead to inaccurate quantification of the target analyte, Cefprozil, as the fundamental assumption of using a stable isotope-labeled standard is that it behaves identically to the analyte but is distinguishable by mass.[2][3][6]

Q3: Are the deuterium atoms in this compound susceptible to exchange?

A3: The deuterium atoms on the aromatic phenyl ring of this compound are covalently bonded to sp2 hybridized carbon atoms. These C-D bonds are generally stable under typical analytical conditions (e.g., neutral or mildly acidic pH, ambient temperature) and are not considered readily exchangeable.[1] However, exposure to extreme pH (especially basic conditions), high temperatures, or certain catalytic environments could potentially facilitate exchange.[5][7]

Q4: How can I assess the isotopic purity of my this compound standard?

A4: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10][11] HRMS can distinguish between the deuterated and non-deuterated isotopic peaks, allowing for the calculation of isotopic enrichment.[8][10] 1H-NMR can be used to quantify the amount of residual protons at the deuterated positions.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, with a focus on preventing and identifying isotopic exchange.

Observed Problem Potential Cause Recommended Action
Drifting or inconsistent internal standard response in LC-MS analysis. 1. Deuterium Exchange: Loss of one or more deuterium atoms from this compound. 2. Degradation: Chemical degradation of this compound. 3. Instrumental Instability: Fluctuations in the mass spectrometer's performance.1. Verify Isotopic Purity: Re-analyze the this compound stock solution by HRMS to check its isotopic distribution. 2. Review Sample Preparation: Ensure that the pH of all solutions is maintained within a neutral to mildly acidic range. Avoid prolonged exposure to basic conditions. 3. Assess Stability: Prepare fresh this compound standards and compare their response to older standards. 4. Check Instrument Performance: Run system suitability tests to confirm the stability of the mass spectrometer.
Appearance of a peak at the m/z of Cefprozil-d3, -d2, or -d1 in the internal standard channel. Back-Exchange: Progressive loss of deuterium atoms from the this compound molecule.1. Investigate Solvent Effects: If using protic solvents (e.g., methanol, water), ensure they are of high purity and consider using deuterated solvents for sample preparation if the issue persists. 2. Control Temperature: Store this compound stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and minimize time at room temperature.[12] 3. Optimize LC Method: Minimize the residence time of the analyte on the column and in the mobile phase, especially if the mobile phase has a pH that could promote exchange.
Poor linearity in the calibration curve. Interference from Analyte: The naturally occurring isotopes of Cefprozil can interfere with the signal of a doubly deuterated internal standard.[13] While this compound has four deuterium atoms, significant interference is less likely but possible at high analyte concentrations. Inaccurate Standard Concentrations: Due to degradation or isotopic exchange.1. Evaluate Isotopic Overlap: Analyze a high concentration of unlabeled Cefprozil to check for any signal in the this compound mass transition. 2. Prepare Fresh Calibration Standards: Use a freshly prepared and verified this compound stock solution to prepare new calibrators.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound and minimize the risk of deuterium exchange.

Materials:

  • This compound reference standard

  • Anhydrous, high-purity solvent (e.g., DMSO, acetonitrile, or methanol)

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a clean, dry vial.

  • Add the appropriate volume of solvent to achieve the desired concentration.

  • Purge the vial headspace with an inert gas before capping tightly.

  • Vortex briefly to dissolve the standard completely.

  • Store the stock solution at -20°C or lower in an amber vial to protect from light.[12]

  • For aqueous solutions, it is recommended not to store them for more than one day.[12]

Protocol 2: Assessment of this compound Isotopic Stability

Objective: To monitor the isotopic integrity of this compound under simulated analytical conditions.

Materials:

  • This compound stock solution

  • Mobile phase solutions (at various pH levels, e.g., acidic, neutral, basic)

  • LC-HRMS system

Procedure:

  • Prepare working solutions of this compound in the different mobile phase compositions to be tested.

  • Analyze the freshly prepared solutions by LC-HRMS to establish the initial isotopic distribution (t=0).

  • Incubate the working solutions at different temperatures (e.g., room temperature, 40°C) for various time points (e.g., 4, 8, 24 hours).

  • At each time point, inject the samples into the LC-HRMS system.

  • Acquire full-scan mass spectra and extract the ion chromatograms for this compound and its potential lower deuterated analogues (d3, d2, d1, d0).

  • Calculate the relative abundance of each isotopologue at each time point to determine the rate of deuterium exchange.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Assessment prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Conditions (pH, Temp) prep_stock->prep_working initial_analysis t=0 Analysis (LC-HRMS) prep_working->initial_analysis incubation Incubate at Set Conditions initial_analysis->incubation timed_analysis Time Point Analysis (LC-HRMS) incubation->timed_analysis data_analysis Analyze Isotopic Distribution timed_analysis->data_analysis

Caption: Workflow for assessing this compound isotopic stability.

troubleshooting_logic cluster_exchange Troubleshooting Deuterium Exchange cluster_degradation Troubleshooting Degradation cluster_instrument Troubleshooting Instrument start Inconsistent Internal Standard Response check_exchange Potential Deuterium Exchange? start->check_exchange check_degradation Potential Chemical Degradation? start->check_degradation check_instrument Instrumental Instability? start->check_instrument analyze_purity Analyze Isotopic Purity (HRMS) check_exchange->analyze_purity fresh_standards Prepare Fresh Standards check_degradation->fresh_standards system_suitability Run System Suitability check_instrument->system_suitability review_prep Review Sample Prep (pH, Solvent) analyze_purity->review_prep control_temp Control Temperature review_prep->control_temp stability_study Conduct Short-Term Stability Study fresh_standards->stability_study instrument_maintenance Perform Instrument Maintenance system_suitability->instrument_maintenance

References

Technical Support Center: Cefprozil-d4 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefprozil-d4 synthesis and purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis and purification of this deuterated cephalosporin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Synthesis Troubleshooting

Question 1: Low Yield of this compound

Potential Causes:

  • Incomplete Deuteration of Starting Material: The isotopic enrichment of the deuterated starting material, such as D-(p-hydroxyphenyl)glycine-d4, may be lower than required.

  • Inefficient Coupling Reaction: The coupling of the deuterated side chain with the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) core may be incomplete.[1]

  • Side Reactions: Competing reactions, such as the formation of byproducts, can reduce the yield of the desired product. Common side reactions in cephalosporin synthesis include epimerization and degradation of the β-lactam ring.[2]

  • Suboptimal Reaction Conditions: Temperature, pH, and reaction time can significantly impact the reaction yield.

Solutions:

  • Verify Isotopic Enrichment: Confirm the isotopic purity of the deuterated starting material using NMR or mass spectrometry before proceeding with the synthesis.

  • Optimize Coupling Conditions: Experiment with different coupling agents, solvents, and temperatures to improve the efficiency of the amide bond formation.

  • Control Reaction pH and Temperature: Maintain the pH and temperature within the optimal range for the specific synthetic route to minimize side reactions.

  • Use of Protecting Groups: Employ appropriate protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions.[3][4]

Question 2: Incomplete Deuteration or Isotope Scrambling

Potential Causes:

  • Back-Exchange: Protic solvents or acidic/basic conditions during workup or purification can lead to the exchange of deuterium atoms with protons.

  • Isotope Scrambling: Certain reaction conditions or catalysts can promote the migration of deuterium atoms to unintended positions within the molecule.

Solutions:

  • Use of Aprotic Solvents: Whenever possible, use aprotic solvents during the reaction and workup steps.

  • Careful pH Control: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.

  • Deuterated Solvents for Workup: If an aqueous workup is necessary, consider using deuterated water (D₂O) to minimize back-exchange.

  • NMR Analysis: Utilize ¹H NMR and ²H NMR to confirm the position and extent of deuteration and to check for any isotopic scrambling.

Purification Troubleshooting

Question 1: Difficulty in Separating this compound from Non-deuterated Cefprozil

Potential Causes:

  • Co-elution in Chromatography: The deuterated and non-deuterated compounds may have very similar retention times in reversed-phase HPLC, making separation challenging.[5]

  • Incomplete Reaction: A significant amount of non-deuterated starting material remaining after the reaction will contaminate the final product.

Solutions:

  • High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-resolution column and optimized mobile phase to improve separation.

  • Gradient Elution: Utilize a gradient elution method to enhance the separation of closely eluting compounds.

  • Alternative Chromatographic Techniques: Consider other chromatographic methods, such as preparative thin-layer chromatography (TLC) or supercritical fluid chromatography (SFC).

  • Drive Reaction to Completion: Ensure the initial coupling reaction proceeds to completion to minimize the amount of non-deuterated starting material.

Question 2: Presence of Impurities in the Final Product

Potential Causes:

  • Reaction Byproducts: As with any chemical synthesis, various byproducts can be formed. For Cefprozil, these can include the (E)-isomer, and degradation products.[1]

  • Residual Solvents: Solvents used during the synthesis and purification may not be completely removed.

  • Degradation of this compound: The β-lactam ring of cephalosporins is susceptible to hydrolysis under certain conditions.

Solutions:

  • Recrystallization: Perform one or more recrystallization steps to remove impurities.

  • Chromatographic Purification: Utilize preparative HPLC or column chromatography for efficient purification.

  • Lyophilization: For removal of residual water and volatile organic solvents, lyophilization can be an effective final step.

  • Purity Analysis: Use analytical techniques such as HPLC, LC-MS, and NMR to identify and quantify impurities.

Quantitative Data Summary

The following tables provide a summary of typical analytical data and expected outcomes for this compound synthesis. These values are representative and may vary depending on the specific experimental conditions.

Table 1: HPLC Purity and Yield Data

ParameterExpected ValueAnalysis Method
Purity of this compound > 98%HPLC-UV (280 nm)
Isotopic Enrichment > 98% (d4)LC-MS, NMR
(Z)-isomer Content > 90%HPLC, NMR
(E)-isomer Content < 10%HPLC, NMR
Overall Yield 60-70%Gravimetric

Table 2: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Cefprozil ESI+390.1372.1, 207.1, 167.1
This compound ESI+394.1376.1, 211.1, 171.1

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound, based on established procedures for Cefprozil.[1][3]

Step 1: Protection of D-(p-hydroxyphenyl)glycine-d4 The amino and carboxylic acid groups of D-(p-hydroxyphenyl)glycine-d4 are protected to prevent side reactions during the subsequent coupling step. A common protecting group for the amino function is the tert-butoxycarbonyl (Boc) group.

Step 2: Activation of the Protected Side Chain The carboxylic acid of the protected D-(p-hydroxyphenyl)glycine-d4 is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent.

Step 3: Coupling with 7-APCA The activated and protected deuterated side chain is coupled with 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) in a suitable aprotic solvent.

Step 4: Deprotection The protecting groups are removed under appropriate conditions to yield this compound. For example, the Boc group is typically removed under acidic conditions.

Step 5: Purification The crude this compound is purified by recrystallization and/or preparative HPLC to achieve the desired purity.

Purity Analysis by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_analysis Problem Analysis cluster_solutions Solutions cluster_purification Purification Stage Start Start Synthesis Reaction Coupling Reaction Start->Reaction Workup Reaction Workup Reaction->Workup Crude Crude Product Analysis Workup->Crude LowYield Low Yield? Crude->LowYield IncompleteDeuteration Incomplete Deuteration? LowYield->IncompleteDeuteration No OptimizeReaction Optimize Coupling Conditions - Reagents - Temperature - pH LowYield->OptimizeReaction Yes Impurity High Impurity Level? IncompleteDeuteration->Impurity No CheckStartingMaterial Check Isotopic Purity of Deuterated Starting Material IncompleteDeuteration->CheckStartingMaterial Yes ModifyWorkup Modify Workup - Use Aprotic/Deuterated Solvents - Control pH IncompleteDeuteration->ModifyWorkup Yes PurificationStrategy Develop Purification Strategy - Recrystallization - Preparative HPLC Impurity->PurificationStrategy Yes Purify Purification Impurity->Purify FinalAnalysis Final Product Analysis Purify->FinalAnalysis FinalProduct Pure this compound FinalAnalysis->FinalProduct

Caption: A logical workflow diagram for troubleshooting common issues in this compound synthesis.

Signaling Pathway of Cefprozil's Antibacterial Action

Mechanism of Cefprozil's Antibacterial Action Cefprozil This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefprozil->PBP Binds to Transpeptidation Transpeptidation Reaction (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits CellWall Stable Cell Wall Synthesis Transpeptidation->CellWall Prevents Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to inhibition of

Caption: The mechanism of antibacterial action of Cefprozil by inhibiting cell wall synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the "-d4" in this compound? A1: The "-d4" indicates that four hydrogen atoms in the Cefprozil molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is often used to create an internal standard for pharmacokinetic studies, allowing for more accurate quantification of the non-deuterated drug in biological samples by mass spectrometry.

Q2: What are the main challenges in the synthesis of this compound compared to Cefprozil? A2: The primary challenges include ensuring a high degree of deuteration in the starting materials, preventing isotope scrambling or back-exchange during the synthesis and workup, and potentially more difficult purification due to the very similar physical properties of the deuterated and non-deuterated compounds.

Q3: How can I confirm the location and percentage of deuterium incorporation in my this compound sample? A3: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) is a powerful tool for determining the exact location of deuterium atoms. Mass spectrometry (MS) can be used to determine the overall level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule.

Q4: What is the typical ratio of (Z)- to (E)-isomers in Cefprozil, and is it important for this compound? A4: Cefprozil is typically a mixture of (Z)- and (E)-isomers in approximately a 9:1 ratio. The (Z)-isomer is the more biologically active form. It is important to maintain a similar isomeric ratio in this compound to ensure it behaves as a suitable internal standard. The isomeric ratio can be determined by HPLC or NMR.[6][7]

Q5: What are the storage conditions for this compound? A5: this compound, like Cefprozil, should be stored in a well-closed container, protected from light, at a controlled room temperature to prevent degradation. It is a hygroscopic compound, so protection from moisture is also important.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Cefprozil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of Cefprozil in biological matrices, with a primary focus on the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Cefprozil-d4 as a stable isotope-labeled internal standard. The performance of this method is objectively compared against alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible Spectrophotometry. Supporting experimental data is presented to aid researchers in selecting the most appropriate method for their specific analytical needs.

Method Comparison: At a Glance

The choice of a bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The following tables summarize the key performance characteristics of the three discussed methods for Cefprozil quantification.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Cefprozil

ParameterLC-MS/MS with this compound ISHPLC-UV with Cephalexin IS[1]UV-Visible Spectrophotometry
Linearity Range (µg/mL) cis-isomer: 0.025–15trans-isomer: 0.014–1.67[2]cis-isomer: 0.05-10.00trans-isomer: 0.02-1.00[1]5–40[3] or 5-25[4][5]
Internal Standard This compound (Stable Isotope Labeled)[2]Cephalexin (Structural Analog)[1]Not typically used
Lower Limit of Quantification (LLOQ) (µg/mL) cis-isomer: 0.025trans-isomer: 0.014[2]cis-isomer: 0.05trans-isomer: 0.02[1]0.93 - 0.96[4][5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[2]Within ±15%99.15% to 99.62% (as % recovery)[3]
Precision (%RSD) <15% (<20% at LLOQ)[2]<15%<2%
Recovery (%) cis-isomer: 96.2–100.3trans-isomer: 96.9–105.1[2]Data not extensively available for plasmaData primarily available for tablet formulations, not biological matrices.[3][6][7]
Matrix Effect Assessed and compensated for by SIL-ISPotential for uncompensated matrix effectsHigh susceptibility to matrix interference
Selectivity/Specificity High, based on mass-to-charge ratioModerate, based on retention time and UV absorbanceLow, susceptible to interference from endogenous components

In-Depth Analysis of Bioanalytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This is the gold standard for the bioanalysis of Cefprozil due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the key advantage, as it co-elutes with the analyte and experiences identical ionization suppression or enhancement, thus accurately compensating for matrix effects and variability in sample processing.

Experimental Protocol: LC-MS/MS with this compound

A detailed experimental workflow for this method is outlined below.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Methanol/Formic Acid) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Bioanalytical workflow for Cefprozil using LC-MS/MS with this compound.

Quantitative Data Summary: LC-MS/MS with this compound

Table 2: Linearity and LLOQ

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)
cis-Cefprozil0.025–150.025
trans-Cefprozil0.014–1.670.014
Data from a validated method for human plasma.[2]

Table 3: Accuracy and Precision

AnalyteQC LevelConcentration (µg/mL)Accuracy (% Bias)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
cis-CefprozilLLOQ0.025-3.67.810.2
Low0.05-1.15.46.5
Medium4.12.33.14.2
High12.41.52.53.8
trans-CefprozilLLOQ0.014-4.38.211.5
Low0.0280.76.17.3
Medium0.4453.03.54.8
High1.332.12.84.1
Data from a validated method for human plasma.[2]

Table 4: Recovery and Matrix Effect

AnalyteQC LevelConcentration (µg/mL)Recovery (%)Matrix Effect (%)
cis-CefprozilLow0.0596.298.5
Medium4.198.7101.2
High12.4100.399.8
trans-CefprozilLow0.02896.997.9
Medium0.445101.5102.1
High1.33105.1103.5
Data from a validated method for human plasma.[2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. However, it generally offers lower sensitivity and selectivity. The use of a structural analog internal standard, such as Cephalexin, can compensate for some variability, but it may not perfectly mimic the behavior of Cefprozil in the matrix, potentially leading to less accurate results in the presence of significant matrix effects.[1]

Experimental Protocol: HPLC-UV with Cephalexin IS

The general workflow for an HPLC-UV method is similar to the sample preparation for LC-MS/MS, followed by chromatographic separation and UV detection.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add Cephalexin (IS) plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Bioanalytical workflow for Cefprozil using HPLC-UV with Cephalexin IS.

Quantitative Data Summary: HPLC-UV

Table 5: Linearity and LLOQ

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)
cis-Cefprozil0.05-10.000.05
trans-Cefprozil0.02-1.000.02
Data from a validated method for human plasma using Cephalexin as IS.[1]

Table 6: Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (%RSD)
LLOQWithin ±20%<20%
Low, Medium, HighWithin ±15%<15%
General acceptance criteria as per regulatory guidelines.

Recovery and Matrix Effect: Detailed quantitative data for recovery and matrix effect in plasma are not as consistently reported for HPLC-UV methods as for LC-MS/MS. One study reported recoveries of cefaclor and cephalexine from plasma to be greater than 90%, which are structurally similar cephalosporins.

UV-Visible Spectrophotometry

Spectrophotometric methods are the simplest and most cost-effective but are significantly limited in selectivity and sensitivity for bioanalytical applications. These methods are highly susceptible to interference from endogenous matrix components, making them generally unsuitable for the analysis of drugs in complex biological fluids like plasma without extensive and often complex sample clean-up procedures. The reported methods are often validated for bulk drug or pharmaceutical formulations rather than biological matrices.[3][6][7]

Experimental Protocol: UV-Visible Spectrophotometry

The protocol typically involves reaction of the drug with a chromogenic agent to produce a colored product that can be measured.

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Solution reagent Add Chromogenic Reagent sample->reagent reaction Color Development Reaction reagent->reaction measurement Measure Absorbance at λmax reaction->measurement quantification Quantification using Calibration Curve measurement->quantification

General workflow for spectrophotometric analysis of Cefprozil.

Quantitative Data Summary: UV-Visible Spectrophotometry

Table 7: Performance Characteristics

ParameterValue
Linearity Range (µg/mL) 5–40[3] or 5-25[4][5]
Accuracy (% Recovery) 99.15% - 99.62% (in tablets)[3]
Precision (%RSD) <2%
Data is primarily from studies on pharmaceutical dosage forms, not biological matrices.

Conclusion and Recommendations

For the bioanalytical method validation of Cefprozil, the LC-MS/MS method with this compound as an internal standard is unequivocally the superior choice . It offers the highest sensitivity, selectivity, and accuracy, which are paramount for regulatory submissions and making critical decisions in drug development. The use of a stable isotope-labeled internal standard effectively mitigates the risk of erroneous data due to matrix effects.

HPLC-UV can be a viable alternative when the required sensitivity is within its capabilities and when cost and accessibility are major considerations. However, careful validation, including a thorough assessment of selectivity and potential matrix effects, is crucial. The use of a structural analog internal standard like Cephalexin is recommended to improve data quality.[1]

UV-Visible Spectrophotometry , while simple and inexpensive, is not recommended for the quantification of Cefprozil in biological matrices due to its lack of selectivity and high susceptibility to interference. Its application is better suited for the analysis of bulk drug or simple pharmaceutical formulations.

References

Comparing Cefprozil-d4 with other internal standards for Cefprozil analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of internal standards used in the quantitative analysis of Cefprozil reveals that the deuterated analog, Cefprozil-d4, offers unmatched accuracy and reliability. This guide provides a detailed evaluation of this compound against other commonly used internal standards, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their bioanalytical needs.

In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of drug concentrations in biological matrices is paramount. The choice of an internal standard is a critical factor that directly influences the accuracy and reproducibility of bioanalytical methods. For the second-generation cephalosporin antibiotic Cefprozil, a stable isotope-labeled internal standard, this compound, has demonstrated significant advantages over other structural analogs and unrelated compounds.

The Gold Standard: Isotope Dilution Mass Spectrometry

For mass spectrometry-based assays, a stable isotope-labeled internal standard is generally the preferred choice.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Performance Comparison of Internal Standards

A review of published literature highlights the superior performance of this compound in comparison to other internal standards used for Cefprozil analysis, such as cephalexin and salicylic acid.

Internal StandardAnalytical MethodMatrixKey Performance MetricsLimitations
This compound HPLC-MS/MSHuman PlasmaAccuracy: 93.1% (cis-isomer), 103.0% (trans-isomer)Precision (Intra- and Inter-assay): < 14.3% (< 16.5% at LLOQ)[1][2]Linearity: 0.025–15 µg/mL (cis), 0.014–1.67 µg/mL (trans)[1][2]IS Normalized Matrix Effect: 93.7% (CV 3.0%), 92.6% (CV 3.8%)[1]No significant limitations reported.
CephalexinLC-MS/MSHuman PlasmaLLOQ: 0.125 µg/mL (cis), 0.04 µg/mL (trans)[1]Considered inappropriate due to the inherent instability of cephalosporins.[1]
Salicylic AcidHPLC-UVOral SuspensionLinearity: 6.51–97.66 µg/mL[3]Different chemical structure and chromatographic behavior compared to Cefprozil, potentially leading to inaccuracies in compensating for matrix effects and extraction variability.
CaffeineHPLC-DADTabletsNot specified for bioanalysisSignificant structural and physicochemical differences from Cefprozil, making it a less ideal internal standard for bioanalytical applications.[4]

As evidenced in the table, the use of this compound in an HPLC-MS/MS method demonstrates excellent accuracy, precision, and linearity for the quantification of both cis- and trans-isomers of Cefprozil in human plasma.[1][2] The low coefficient of variation for the IS normalized matrix effect further underscores its ability to effectively compensate for matrix-induced signal suppression or enhancement.[1]

Conversely, while other compounds have been utilized as internal standards, they present notable drawbacks. The use of another cephalosporin, such as cephalexin, is discouraged due to the general instability of this class of antibiotics.[1] Structurally unrelated compounds like salicylic acid and caffeine may not adequately mimic the behavior of Cefprozil during analysis, leading to less reliable results, particularly in complex biological matrices.

Experimental Workflow for Cefprozil Analysis using this compound

The following diagram illustrates a typical experimental workflow for the quantification of Cefprozil in human plasma using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Human Plasma Sample (100 µL) is_spike Spike with this compound (Internal Standard) plasma->is_spike precipitation Protein Precipitation (Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject onto C18 Column supernatant->injection gradient Gradient Elution (0.5% Formic Acid & Acetonitrile) injection->gradient ms_detection MS/MS Detection (MRM) Cefprozil: m/z 391.2→114.0 This compound: m/z 395.0→114.5 gradient->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Cefprozil / this compound) peak_integration->ratio calibration Quantify against Calibration Curve ratio->calibration

Cefprozil analysis workflow.

Detailed Experimental Protocol

The following protocol is a summary of a validated method for the simultaneous determination of Cefprozil diastereomers in human plasma using this compound as an internal standard.[1]

1. Reagents and Chemicals:

  • Cefprozil reference standards (cis and trans isomers)

  • This compound (cis and trans isomers)

  • HPLC grade formic acid, acetonitrile, and methanol

  • Human plasma

2. Standard and Quality Control Sample Preparation:

  • Prepare stock solutions of Cefprozil and this compound in a methanol:water (50:50, v/v) solution.

  • Spike blank human plasma with Cefprozil stock solutions to create calibration standards and quality control (QC) samples at various concentrations.[1]

3. Sample Preparation:

  • To 100 µL of plasma sample, add the this compound internal standard solution.

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

4. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Reverse-phase C18 column

  • Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.

  • Flow Rate: As optimized for the specific column.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefprozil: m/z 391.2 → 114.0

    • This compound: m/z 395.0 → 114.5[1][2]

5. Data Analysis:

  • Integrate the peak areas for Cefprozil and this compound.

  • Calculate the peak area ratio of Cefprozil to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.[1]

  • Determine the concentration of Cefprozil in the unknown samples by back-calculation from the calibration curve.[1]

Logical Relationship for Internal Standard Selection

The selection of an appropriate internal standard is a logical process guided by the principles of analytical chemistry.

G cluster_properties Key Properties analyte Analyte: Cefprozil ideal_is Ideal Internal Standard analyte->ideal_is physchem Similar Physicochemical Properties ideal_is->physchem extraction Similar Extraction Recovery ideal_is->extraction chromatography Similar Chromatographic Behavior ideal_is->chromatography ionization Similar Ionization Efficiency ideal_is->ionization cefprozil_d4 This compound physchem->cefprozil_d4 other_standards Other Standards (e.g., Cephalexin, Salicylic Acid) physchem->other_standards extraction->cefprozil_d4 extraction->other_standards chromatography->cefprozil_d4 chromatography->other_standards ionization->cefprozil_d4 ionization->other_standards

Internal standard selection logic.

References

Cross-Validation of Cefprozil Assays: A Comparative Guide for Bioanalytical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two validated LC-MS/MS methods for the quantification of Cefprozil in human plasma, highlighting the use of Cefprozil-d4 as a stable isotope-labeled internal standard versus a structural analog.

This guide provides a comprehensive comparison of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Cefprozil in human plasma. The primary focus is on the cross-validation of assay performance, with a particular emphasis on the choice of internal standard: the stable isotope-labeled this compound versus the structural analog, thiamphenicol. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Cefprozil.

Executive Summary

Accurate and precise quantification of Cefprozil, a second-generation cephalosporin antibiotic, is critical for clinical and pharmaceutical research. This guide details and compares two robust LC-MS/MS methods, herein referred to as Method A (utilizing this compound) and Method B (utilizing thiamphenicol). While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a stable isotope-labeled internal standard in Method A is generally preferred in mass spectrometry-based assays to compensate for matrix effects and variations in sample processing.[1] This guide presents the experimental protocols and validation data from both methods in a standardized format to facilitate objective comparison and aid laboratories in selecting or developing the most appropriate assay for their needs.

Experimental Protocols

A detailed breakdown of the key experimental parameters for both Method A and Method B is provided below.

Method A: LC-MS/MS with this compound Internal Standard[1][2]
  • Sample Preparation: Protein precipitation. To 100 μL of plasma, 20 μL of this compound internal standard solution (30 μg/mL) was added and vortexed. Subsequently, 400 μL of methanol containing 0.1% formic acid was added. The mixture was vortex-mixed for 2 minutes and then centrifuged at 12,000 × g for 10 minutes at 4°C. An aliquot of the supernatant was then injected into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.[1]

    • Mobile Phase: A gradient program consisting of 0.5% formic acid and acetonitrile.[1]

    • Run Time: 4 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode.[1]

    • Monitored Transitions:

      • Cefprozil: m/z 391.2 → 114.0[1]

      • This compound: m/z 395.0 → 114.5[1]

Method B: UPLC-MS/MS with Thiamphenicol Internal Standard[3]
  • Sample Preparation: Liquid-liquid extraction. Details of the extraction solvent and procedure were not fully specified in the available literature.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 column (2.1 × 50 mm, 1.7 μm).[2]

    • Mobile Phase: Gradient elution with an unspecified profile.[2]

    • Flow Rate: 0.40 mL/min.[2]

    • Run Time: 3 minutes.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion mode.[2]

    • Mass Spectrometer: XEVO TQD triple quadrupole.[2]

Quantitative Data Comparison

The following tables summarize the validation parameters for both methods, allowing for a direct comparison of their performance characteristics.

Table 1: Linearity and Sensitivity

ParameterMethod A (cis-Cefprozil)Method A (trans-Cefprozil)Method B
Linearity Range0.025–15 μg/mL[1]0.014–1.67 μg/mL[1]200-10000 ng/mL (0.2-10 µg/mL)[2]
LLOQ0.025 μg/mL[1]0.014 μg/mL[1]200 ng/mL (0.2 µg/mL)[2]

Table 2: Accuracy and Precision

ParameterMethod A (cis-Cefprozil)Method A (trans-Cefprozil)Method B
Intra-assay Precision (%CV)< 14.3%[1]< 14.3%[1]< 11.6%[2]
Inter-assay Precision (%CV)< 14.3%[1]< 14.3%[1]< 11.6%[2]
LLOQ Precision (%CV)< 16.5%[1]< 16.5%[1]Not Reported
Accuracy (%RE)93.1% (overall)[1]103.0% (overall)[1]Within ± 10.5%[2]

Table 3: Recovery and Matrix Effect

ParameterMethod AMethod B
RecoveryNot Explicitly Reported70.6% to 76.1%[2]
Matrix EffectNot Explicitly Reported93.8% to 104.1%[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a bioanalytical method validation and the logical process of a cross-laboratory comparison.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Sample_Preparation Sample Preparation (Protein Precipitation/LLE) Chromatography Chromatographic Separation (LC/UPLC) Sample_Preparation->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Selectivity Selectivity Mass_Spectrometry->Selectivity Linearity_LLOQ Linearity & LLOQ Mass_Spectrometry->Linearity_LLOQ Accuracy_Precision Accuracy & Precision Mass_Spectrometry->Accuracy_Precision Stability Stability Mass_Spectrometry->Stability Matrix_Effect Matrix Effect Mass_Spectrometry->Matrix_Effect Recovery Recovery Mass_Spectrometry->Recovery Study_Samples Analysis of Study Samples Accuracy_Precision->Study_Samples

Caption: Bioanalytical method validation workflow.

Cross_Lab_Validation_Logic cluster_LabA Laboratory A cluster_LabB Laboratory B cluster_Comparison Comparative Analysis Method_A Validated Assay (Method A) Data_A Performance Data (Accuracy, Precision, etc.) Method_A->Data_A Protocol_Comparison Comparison of Experimental Protocols Method_A->Protocol_Comparison Data_A->Protocol_Comparison Performance_Comparison Comparison of Validation Data Data_A->Performance_Comparison Method_B Validated Assay (Method B) Data_B Performance Data (Accuracy, Precision, etc.) Method_B->Data_B Method_B->Protocol_Comparison Data_B->Performance_Comparison Data_B->Performance_Comparison Conclusion Conclusions on Inter-method Comparability Protocol_Comparison->Conclusion Performance_Comparison->Conclusion

Caption: Logic for inter-laboratory method comparison.

Conclusion

This guide provides a side-by-side comparison of two validated LC-MS/MS methods for Cefprozil quantification. Method A, utilizing a stable isotope-labeled internal standard (this compound), represents a more robust approach for mitigating potential matrix effects, a common challenge in bioanalysis. Method B, while demonstrating acceptable validation parameters, employs a structural analog internal standard. The choice between these methods will depend on the specific requirements of the study, available resources, and the desired level of analytical rigor. For definitive cross-laboratory validation, it is recommended that the same set of incurred samples be analyzed by both laboratories to directly assess inter-laboratory variability and ensure data comparability.

References

A Comparative Guide to the Quantification of Cefprozil: Accuracy and Precision with Cefprozil-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cefprozil, a second-generation cephalosporin antibiotic. A primary focus is placed on the highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Cefprozil-d4 as a stable isotope-labeled internal standard. The performance of this method is critically evaluated against alternative analytical techniques, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and spectrophotometry. This objective comparison, supported by experimental data, is intended to assist researchers in selecting the most appropriate analytical method for their specific research and development needs.

Method Performance Comparison

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in pharmacokinetic, bioequivalence, and quality control studies. The following tables summarize the key performance parameters of various methods for Cefprozil quantification.

Cefprozil Quantification Method Comparison
MethodInternal StandardMatrixLinearity Range (µg/mL)Accuracy (%)Precision (RSD %)
LC-MS/MS This compound Human Plasma cis: 0.025–15trans: 0.014–1.67[1]cis: 93.1trans: 103.0[1]< 14.3 (Intra- & Inter-assay)[1]
UPLC-MS/MSThiamphenicolHuman Plasma0.2-10Within ±10.5< 11.6 (Intra- & Inter-day)[2]
HPLC-UVCaffeineTabletsNot specifiedNot specifiedNot specified[3]
SpectrophotometryNoneBulk and Tablets10-5098.75 ± 0.61 (Recovery)[4]≥1% (RSD)[5]
RP-HPLCNoneBulk and Tablets20-100High recovery< 2% (CV)[6]
RP-HPLCNot specifiedTablets and Dry Syrup0.01-50> 98%< 1% (RSD)[7]
Lower Limit of Quantification (LLOQ) Comparison
MethodMatrixLLOQ (µg/mL)
LC-MS/MS with this compound Human Plasma cis: 0.025trans: 0.014[1][8]
UPLC-MS/MS with ThiamphenicolHuman Plasma0.2
HPLC-UVHuman Plasmacis: 0.1trans: 0.02[9]
SpectrophotometryNot specified0.003 (as ng/mL is likely an error in the source, should be µg/mL for comparison)

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and precise results. The following sections outline the methodologies for the LC-MS/MS method using this compound and a representative alternative method.

LC-MS/MS Quantification of Cefprozil using this compound

This method is highly specific and sensitive, making it ideal for bioanalytical applications where low concentrations of Cefprozil and its isomers need to be accurately measured in complex biological matrices.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard solution (30 µg/mL).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Inject 3.0 µL of the supernatant into the LC-MS/MS system.[1]

2. Liquid Chromatography:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.[1]

  • Flow Rate: 0.40 mL/min.[2]

  • Run Time: 4 minutes.[1]

3. Mass Spectrometry:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefprozil: m/z 391.2 → 114.0[1]

    • This compound: m/z 395.0 → 114.5[1]

Alternative Method: UPLC-MS/MS with Thiamphenicol Internal Standard

This method provides an alternative for the quantification of Cefprozil in human plasma.

1. Sample Preparation:

  • Sample preparation involves liquid-liquid extraction with ethyl acetate.[2]

2. Liquid Chromatography:

  • Column: Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm).[2]

  • Mobile Phase: Gradient elution.[2]

  • Flow Rate: 0.40 mL/min.[2]

  • Run Time: 3.0 minutes.[2]

3. Mass Spectrometry:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[2]

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the key steps of each analytical method.

cluster_0 LC-MS/MS with this compound Workflow plasma 1. Plasma Sample (100 µL) is 2. Add this compound IS (20 µL) plasma->is vortex1 3. Vortex (10s) is->vortex1 ppt 4. Add Methanol/Formic Acid (400 µL) vortex1->ppt vortex2 5. Vortex (2 min) ppt->vortex2 centrifuge 6. Centrifuge (12,000g, 10 min, 4°C) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject (3 µL) into LC-MS/MS supernatant->inject

Caption: Workflow for Cefprozil quantification using LC-MS/MS with this compound.

cluster_1 Alternative UPLC-MS/MS Workflow plasma_alt 1. Plasma Sample is_alt 2. Add Thiamphenicol IS plasma_alt->is_alt lle 3. Liquid-Liquid Extraction (Ethyl Acetate) is_alt->lle separation 4. Separate Phases lle->separation evaporation 5. Evaporate Organic Layer separation->evaporation reconstitution 6. Reconstitute Residue evaporation->reconstitution inject_alt 7. Inject into UPLC-MS/MS reconstitution->inject_alt

Caption: General workflow for an alternative UPLC-MS/MS method with a different internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers superior accuracy, precision, and sensitivity for the quantification of Cefprozil in biological matrices.[1] This method is particularly advantageous for pharmacokinetic and bioequivalence studies where the accurate determination of low drug concentrations is crucial. While alternative methods like HPLC-UV and spectrophotometry can be employed for quality control of pharmaceutical formulations, they generally lack the sensitivity and specificity required for bioanalytical applications. The selection of the most appropriate method should be based on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired level of accuracy and precision.

References

Performance Under Pressure: A Comparative Guide to Cefprozil-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method development, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of the linearity and sensitivity of assays utilizing Cefprozil-d4 as an internal standard against alternative analytical methodologies for the quantification of Cefprozil, a second-generation cephalosporin antibiotic.

This publication delves into the experimental data supporting the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering a clear perspective on its performance characteristics. Detailed experimental protocols are provided to allow for replication and adaptation in your own laboratory settings.

Linearity and Sensitivity: A Head-to-Head Comparison

The performance of an analytical method is critically defined by its linearity and sensitivity. The following tables summarize the quantitative data from various studies, offering a direct comparison between assays using this compound and those employing other internal standards or analytical techniques for the determination of Cefprozil and its diastereomers (cis- and trans-Cefprozil).

Table 1: Linearity of Cefprozil Assays

Analytical MethodInternal StandardAnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
LC-MS/MS This compound cis-Cefprozil 0.025 - 15 Not explicitly stated, but linearity is confirmed [1][2]
LC-MS/MS This compound trans-Cefprozil 0.014 - 1.67 Not explicitly stated, but linearity is confirmed [1][2]
LC-MS/MSCephalexincis-Cefprozil0.125 - Not specifiedNot specified[1]
LC-MS/MSCephalexintrans-Cefprozil0.04 - Not specifiedNot specified[1]
UPLC-MS/MSThiamphenicolCefprozil0.2 - 10Not specified
HPLC-UVCefaclorcis-CefprozilNot specifiedNot specified
HPLC-UVCefaclortrans-CefprozilNot specifiedNot specified[3]
HPLCSalicylic AcidCefprozil6.51 - 97.66Not specified[4]
HPTLCNot specifiedCefprozil0.4 - 2Not specified[5]
SpectrophotometryAscorbic AcidCefprozil5 - 250.9971[6]

Table 2: Sensitivity (Lower Limit of Quantification - LLOQ) of Cefprozil Assays

Analytical MethodInternal StandardAnalyteLLOQ (µg/mL)Reference
LC-MS/MS This compound cis-Cefprozil 0.025 [1][2]
LC-MS/MS This compound trans-Cefprozil 0.014 [1][2]
LC-MS/MSCephalexincis-Cefprozil0.125[1]
LC-MS/MSCephalexintrans-Cefprozil0.04[1]
UPLC-ESI-MS/MSCefaclorcis-Cefprozil0.025[3]
UPLC-ESI-MS/MSCefaclortrans-Cefprozil0.06[3]
HPLC-UVCefaclorcis-Cefprozil0.5[3]
HPLC-UVCefaclortrans-Cefprozil0.05[3]

The data clearly indicates that the LC-MS/MS method using the stable isotope-labeled internal standard, this compound, demonstrates superior sensitivity with lower LLOQs for both cis- and trans-Cefprozil compared to methods employing other internal standards like cephalexin or analytical techniques such as HPLC-UV.[1][2][3] The use of a stable isotope-labeled internal standard is generally preferred in mass spectrometry-based assays to compensate for matrix effects and variations in sample processing.[1]

Experimental Protocols

To facilitate the implementation of these methods, detailed experimental protocols for the LC-MS/MS assay using this compound are provided below.

Sample Preparation (Protein Precipitation)[1][2]
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Precipitate the plasma proteins by adding a specific volume of methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[1][2]
  • LC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient program consisting of 0.5% formic acid in water and acetonitrile.

  • Flow Rate: As optimized for the specific column dimensions.

  • Injection Volume: Typically 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Cefprozil: m/z 391.2 → 114.0

    • This compound: m/z 395.0 → 114.5

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the quantification of Cefprozil using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratios) detection->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for Cefprozil quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a highly sensitive and linear method for the quantification of Cefprozil in biological matrices.[1][2] The data presented in this guide demonstrates its superiority over methods employing non-isotopically labeled internal standards and less sensitive analytical techniques. The detailed experimental protocol and workflow diagram serve as valuable resources for laboratories aiming to establish robust and reliable bioanalytical methods for Cefprozil, ultimately supporting pharmacokinetic and bioequivalence studies in drug development.

References

A Comparative Analysis of Cefprozil-d4 and Structural Analogs as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comparative study of Cefprozil-d4, a deuterated stable isotope-labeled internal standard, and the use of structural analogs for the quantitative analysis of the antibiotic Cefprozil. The following sections present experimental data, detailed protocols, and a discussion on the merits of each approach.

Executive Summary

The selection of an internal standard (IS) is a critical step in the development of robust quantitative assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in pharmacokinetic and bioequivalence studies. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1][2] This guide demonstrates that while structural analogs can be employed, a stable isotope-labeled (SIL) internal standard like this compound offers superior performance, leading to enhanced accuracy and precision in the quantification of Cefprozil.

Performance Comparison: this compound vs. Structural Analogs

The performance of an internal standard is evaluated based on its ability to provide a reliable and reproducible analytical method. Key parameters include linearity, accuracy, and precision.

This compound as an Internal Standard

A validated HPLC-MS/MS method for the simultaneous determination of Cefprozil diastereomers in human plasma utilized this compound as the internal standard.[3][4] The quantitative performance of this method is summarized in the table below.

AnalyteCalibration Range (µg/mL)Accuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
cis-Cefprozil 0.025–1593.1< 14.3< 14.3
trans-Cefprozil 0.014–1.67103.0< 14.3< 14.3
LLOQ (cis) 0.025-< 16.5< 16.5
LLOQ (trans) 0.014-< 16.5< 16.5
Data sourced from a study on the development and validation of an HPLC-MS/MS method for Cefprozil diastereomers.[3][4]

The use of this compound resulted in a highly sensitive and reproducible method, with excellent linearity over the specified concentration ranges.[3][4] The accuracy and precision data fall well within the acceptable limits for bioanalytical method validation.

Structural Analogs as Internal Standards

The primary advantage of a structural analog is often its commercial availability and lower cost compared to a custom-synthesized SIL. However, several drawbacks can compromise the assay's performance:

  • Differences in Physicochemical Properties: Even closely related structural analogs can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[1]

  • Matrix Effects: Structural analogs may not adequately compensate for matrix effects, which can lead to inaccuracies in quantification.[6] Matrix effects occur when components in the biological matrix interfere with the ionization of the analyte and internal standard.[6]

  • Cross-Interference: There is a potential for the structural analog or its metabolites to interfere with the analyte's signal.

Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical physicochemical properties to the analyte, co-elute chromatographically, and experience similar matrix effects, thus providing more accurate and precise results.[7][8]

Experimental Protocols

A detailed methodology for the validated HPLC-MS/MS assay using this compound is provided below.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 20 µL of a 30 µg/mL this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of a methanol:0.1% formic acid (100:0.1, v/v) solution.

  • Vortexing and Centrifugation: Vortex the mixture for 2 minutes, followed by centrifugation at 12,000 × g for 10 minutes at 4°C.

  • Injection: Inject 3.0 µL of the resulting supernatant into the HPLC-MS/MS system.[3]

HPLC Conditions
ParameterValue
Column Reverse-phase C18
Mobile Phase Gradient program with 0.5% formic acid and acetonitrile
Flow Rate Not specified
Run Time 4 minutes
Based on the validated method for Cefprozil diastereomers.[3][4]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Ion Electrospray (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Cefprozil) m/z 391.2 → 114.0
MRM Transition (this compound) m/z 395.0 → 114.5
Based on the validated method for Cefprozil diastereomers.[3][4]

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cefprozil using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound IS (20 µL) plasma->is_addition precipitation Protein Precipitation (Methanol/Formic Acid) is_addition->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical workflow for Cefprozil quantification.

Conclusion

For the accurate and reliable quantification of Cefprozil in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. The experimental data demonstrates that this approach yields a method with high sensitivity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines. While structural analogs may present a more accessible alternative, they carry a higher risk of analytical variability due to potential differences in physicochemical properties and susceptibility to matrix effects. Therefore, for definitive bioanalytical studies, this compound is the superior choice to ensure data integrity and confidence in the results.

References

Determining the Analytical Limits of Cefprozil Quantification Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methodologies for the Quantification of Cefprozil, Featuring Cefprozil-d4 as an Internal Standard

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Cefprozil, a second-generation cephalosporin antibiotic. A primary focus is placed on the robust and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as a stable isotope-labeled internal standard. This guide also presents alternative methods to offer a well-rounded perspective on available analytical strategies.

Comparison of Analytical Methods for Cefprozil Quantification

The selection of an appropriate analytical method is critical for obtaining reliable data in pharmacokinetic, bioequivalence, and toxicokinetic studies. The following table summarizes the performance of a state-of-the-art LC-MS/MS method using this compound and compares it with alternative analytical techniques.

ParameterLC-MS/MS with this compoundHPLC-UV
Lower Limit of Quantification (LLOQ) cis-Cefprozil: 0.025 µg/mL trans-Cefprozil: 0.014 µg/mL[1][2]cis-Cefprozil: 0.1 µg/mL trans-Cefprozil: 0.02 µg/mL[3]
Limit of Detection (LOD) Estimated based on S/N of 3:1; approximately 0.0075 µg/mL for cis-Cefprozil and 0.0042 µg/mL for trans-CefprozilNot explicitly reported, but would be higher than the LC-MS/MS method.
Linearity Range cis-Cefprozil: 0.025–15 µg/mL trans-Cefprozil: 0.014–1.67 µg/mL[1][2]cis-Cefprozil: 0.1-25 µg/mL trans-Cefprozil: 0.02-2.5 µg/mL[4]
Internal Standard This compound[1]Not always utilized; when used, a different cephalosporin may be employed.
Specificity High (utilizes mass-to-charge ratio)Moderate (potential for interference from endogenous components)[1]
Analysis Time ~4 minutes per sample[1]Can be significantly longer.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for the benchmark LC-MS/MS method and a representative HPLC-UV alternative.

Protocol 1: LC-MS/MS Method with this compound

This method, adapted from He et al. (2018), describes the simultaneous determination of Cefprozil diastereomers in human plasma.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard solution (30 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of methanol containing 0.1% formic acid for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Inject 3.0 µL of the supernatant into the LC-MS/MS system.[1]

2. Liquid Chromatography:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.

  • Flow Rate: As optimized for the specific column and system.

  • Run Time: Approximately 4 minutes.[1]

3. Mass Spectrometry:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefprozil: m/z 391.2 → 114.0[1]

    • This compound: m/z 395.0 → 114.5[1]

4. Determination of LLOQ and LOD:

  • The Lower Limit of Quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically ≤20% coefficient of variation and within 80-120% of the nominal value). For this method, the LLOQ was determined to be 0.025 µg/mL for cis-Cefprozil and 0.014 µg/mL for trans-Cefprozil, with a signal-to-noise (S/N) ratio of at least 5.[1]

  • The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise. While not explicitly determined in the reference study, it is commonly estimated as the concentration that yields a signal-to-noise ratio of 3:1.

Protocol 2: HPLC-UV Method

This method provides an alternative for the quantification of Cefprozil diastereomers.

1. Sample Preparation:

  • Plasma samples are deproteinized using acetonitrile, trichloroacetic acid, and methylene chloride.[4]

  • After vortexing and centrifugation, the aqueous supernatant is collected for injection.[4]

2. High-Performance Liquid Chromatography:

  • Column: C8 reverse-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile, glacial acetic acid, and distilled water (e.g., 5.5:1.75:92.75 by volume, pH 2.7).[4]

  • Detection: UV detection at 280 nm.[4]

3. Determination of LLOQ and LOD:

  • The LLOQ is determined as the lowest point of the calibration curve that meets predefined criteria for precision and accuracy.

  • The LOD is determined based on the signal-to-noise ratio, typically 3:1.

Visualizing Key Processes

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Cefprozil's Mechanism of Action Cefprozil Cefprozil PBPs Penicillin-Binding Proteins (PBPs) Cefprozil->PBPs Binds to Transpeptidase Transpeptidase Activity PBPs->Transpeptidase Inhibits Peptidoglycan Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan Blocks CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Prevents Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: Cefprozil's antibacterial signaling pathway.

G cluster_1 Bioanalytical Workflow for Cefprozil Quantification Sample Plasma Sample Receipt & Logging Spiking Spiking with This compound (IS) Sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification using Calibration Curve Data->Quantification Report Final Report Generation Quantification->Report

Caption: A typical experimental workflow for Cefprozil analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS provides a highly sensitive, specific, and rapid method for the quantification of Cefprozil in biological matrices. This approach offers significantly lower limits of detection and quantification compared to older techniques like HPLC-UV, making it the gold standard for regulatory submissions and clinical studies where precision and accuracy are of utmost importance. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to establish and validate robust bioanalytical methods for Cefprozil.

References

Cefprozil-d4 in Bioanalysis: A Comparison of Inter-day and Intra-day Variability with Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in minimizing variability and ensuring the accuracy of results. This guide provides a comparative assessment of Cefprozil-d4 as an internal standard for the quantification of Cefprozil in biological matrices, evaluating its inter-day and intra-day variability against other commonly used alternatives.

Performance Comparison of Internal Standards

The stability and consistency of an internal standard directly impact the reproducibility of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its similar physicochemical properties to the analyte, which allows it to effectively compensate for variations during sample processing and analysis. The following table summarizes the performance of this compound in comparison to alternative internal standards, cefaclor (a structural analog) and thiamphenicol, based on reported validation data.

Internal StandardAnalyteMethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
This compound cis-CefprozilHPLC-MS/MS< 14.3< 14.3-7.1 to 6.0
trans-Cefprozil< 14.3< 14.3-7.1 to 6.0
LLOQ< 16.5< 16.5
Cefaclor cis-CefprozilUPLC-ESI-MS/MS< 6.98< 7.8297.39 to 106.89
trans-Cefprozil< 6.98< 7.8297.39 to 106.89
Thiamphenicol CefprozilUPLC-MS/MS< 11.6< 11.6± 10.5

CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification

The data clearly indicates that while all three internal standards provide acceptable levels of precision and accuracy within regulatory limits, the stable isotope-labeled this compound demonstrates robust performance in a validated HPLC-MS/MS method.[1][2] A study utilizing cefaclor as an internal standard also showed excellent precision and accuracy.[3] Similarly, a method with thiamphenicol as the internal standard reported good precision and accuracy.[4]

It is worth noting that the use of other cephalosporins, such as cephalexin, as internal standards has been described as not appropriate due to their inherent instability.[1] For mass spectrometry-based assays, a stable isotope-labeled internal standard like this compound is generally the preferred choice.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the methods cited in the comparison table.

Method using this compound as Internal Standard[1]
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 20 µL of this compound internal standard solution (30 µg/mL) was added, followed by 400 µL of methanol containing 0.1% formic acid. The mixture was vortex-mixed for 2 minutes and then centrifuged at 12,000 × g for 10 minutes at 4°C. The supernatant was collected for analysis.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column. A gradient program with 0.5% formic acid and acetonitrile was used for separation.

  • Detection: Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM) in positive ion mode. The transitions monitored were m/z 391.2→114.0 for Cefprozil and m/z 395.0→114.5 for this compound.

Method using Cefaclor as Internal Standard[3]
  • Sample Preparation: Protein precipitation. Details of the specific protein precipitation protocol were part of a broader study comparing HPLC-UV and UPLC-ESI-MS/MS methods.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) coupled with a reversed-phase column.

  • Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Method using Thiamphenicol as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with an Acquity BEH C18 column (2.1 × 50 mm, 1.7 μm) using a gradient profile at a flow rate of 0.40 mL/min.

  • Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principle of using a stable internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is add_pp Add Protein Precipitation Agent (400 µL Methanol/0.1% Formic Acid) add_is->add_pp vortex Vortex Mix (2 min) add_pp->vortex centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Processing msms->data

Experimental workflow for Cefprozil analysis.

logical_relationship cluster_variability Sources of Variability cluster_is Internal Standard Role cluster_outcome Outcome sample_prep Sample Preparation (e.g., extraction efficiency) compensation Compensation for Variability sample_prep->compensation instrumental Instrumental Analysis (e.g., injection volume, ionization) instrumental->compensation cefprozil_d4 This compound (Stable Isotope IS) similar_behavior Similar Physicochemical Behavior cefprozil_d4->similar_behavior analyte Cefprozil (Analyte) analyte->similar_behavior similar_behavior->compensation ratio Constant Analyte/IS Ratio compensation->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

Rationale for using a stable internal standard.

References

A Comparative Stability Analysis of Cefprozil and Cefprozil-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Stability in Human Plasma

The following tables summarize the stability of Cefprozil and Cefprozil-d4 under various storage and handling conditions as reported in a validated LC-MS/MS method for the determination of Cefprozil diastereomers in human plasma. In this method, this compound was used as the internal standard. The stability is generally assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results to nominal concentrations. An analyte is often considered stable if the deviation is within ±15%.

Table 1: Short-Term (Bench-Top) Stability of Cefprozil Diastereomers in Human Plasma

IsomerConcentration (µg/mL)DurationTemperatureAccuracy (%)Precision (% RSD)
cis-Cefprozil0.05 (Low QC)4 hoursRoom Temperature102.05.8
12.4 (High QC)4 hoursRoom Temperature98.53.2
trans-Cefprozil0.028 (Low QC)4 hoursRoom Temperature103.67.1
1.33 (High QC)4 hoursRoom Temperature99.24.5

Table 2: Freeze-Thaw Stability of Cefprozil Diastereomers in Human Plasma

IsomerConcentration (µg/mL)CyclesTemperatureAccuracy (%)Precision (% RSD)
cis-Cefprozil0.05 (Low QC)3-20°C to Room Temp.95.88.2
12.4 (High QC)3-20°C to Room Temp.94.75.1
trans-Cefprozil0.028 (Low QC)3-20°C to Room Temp.98.29.5
1.33 (High QC)3-20°C to Room Temp.96.56.3

Table 3: Long-Term Stability of Cefprozil Diastereomers in Human Plasma

IsomerConcentration (µg/mL)DurationTemperatureAccuracy (%)Precision (% RSD)
cis-Cefprozil0.05 (Low QC)30 days-20°C97.67.5
12.4 (High QC)30 days-20°C96.24.8
trans-Cefprozil0.028 (Low QC)30 days-20°C99.38.9
1.33 (High QC)30 days-20°C97.15.7

Note: While specific stability data for this compound was not detailed in the source, its consistent and successful use as an internal standard throughout the validation process, including the stability assessments of Cefprozil, implies its stability under these conditions.

Experimental Protocols

The data presented above was generated using a validated HPLC-MS/MS method for the rapid simultaneous determination of Cefprozil diastereomers in human plasma.

Sample Preparation and Extraction
  • Sample Thawing: Frozen plasma samples containing Cefprozil and this compound are thawed at room temperature.

  • Aliquoting: 100 µL of the plasma sample is transferred into a 1.5-mL Eppendorf tube.

  • Internal Standard Addition: 20 µL of this compound solution (30 µg/mL in methanol:water, 50:50, v/v) is added to each plasma sample, except for blank samples.

  • Vortexing: The samples are vortex-mixed for 10 seconds.

  • Protein Precipitation: 400 µL of methanol containing 0.1% formic acid is added to precipitate plasma proteins.

  • Vortexing: The samples are vortex-mixed for 2 minutes.

  • Centrifugation: The samples are centrifuged at 12,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: An aliquot of the supernatant is transferred to an autosampler vial for analysis.

  • Injection: 3.0 µL of the supernatant is injected into the LC-MS/MS system.[1]

LC-MS/MS Analysis
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient program consisting of 0.5% formic acid and acetonitrile.[1][2]

  • Flow Rate: Not specified.

  • Run Time: 4 minutes.[1][2]

  • Mass Spectrometry: Tandem mass spectrometer (MS/MS).

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefprozil: [M+H]⁺, m/z 391.2 → 114.0[1][2]

    • This compound: [M+H]⁺, m/z 395.0 → 114.5[1]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma_sample->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_ppt 4. Add Methanol/Formic Acid vortex1->add_ppt vortex2 5. Vortex (2 min) add_ppt->vortex2 centrifuge 6. Centrifuge (12,000g, 10 min, 4°C) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant injection 8. Inject Supernatant (3.0 µL) supernatant->injection hplc 9. HPLC Separation (C18 Column) injection->hplc msms 10. MS/MS Detection (MRM) hplc->msms data 11. Data Acquisition msms->data

Caption: Workflow for the extraction and analysis of Cefprozil from plasma.

Stability_Testing_Logic cluster_conditions Stability Conditions start Prepare QC Samples (Low & High Conc.) bench_top Short-Term (Bench-Top) Room Temperature start->bench_top freeze_thaw Freeze-Thaw Cycles (-20°C to RT) start->freeze_thaw long_term Long-Term (-20°C) start->long_term analysis Analyze Samples via LC-MS/MS bench_top->analysis freeze_thaw->analysis long_term->analysis comparison Compare with Nominal Concentrations analysis->comparison conclusion Assess Stability (Deviation < 15%) comparison->conclusion

Caption: Logical flow for assessing the stability of analytes in biological matrices.

References

Cefprozil-d4 Internal Standard: A Performance Benchmark in Bioanalytical Cefprozil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precision and reliability of quantification methods are paramount. For researchers, scientists, and drug development professionals engaged in the study of the cephalosporin antibiotic Cefprozil, the choice of an appropriate internal standard is critical for robust and accurate bioanalytical results. This guide provides a comparative analysis of published methods for Cefprozil quantification, with a specific focus on benchmarking the performance of methods utilizing the deuterated internal standard, Cefprozil-d4.

Comparative Performance of Analytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability. The following tables summarize the performance characteristics of an HPLC-MS/MS method using this compound as an internal standard against other published methods for Cefprozil analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Cefprozil Analysis in Human Plasma

ParameterHPLC-MS/MS with this compound IS[1][2]UPLC-MS/MS with Thiamphenicol IS[3]
Linearity Range (cis-Cefprozil) 0.025 - 15 µg/mL200 - 10000 ng/mL (0.2 - 10 µg/mL)
Linearity Range (trans-Cefprozil) 0.014 - 1.67 µg/mLNot specified
Accuracy (cis-Cefprozil) 93.1%Within ± 10.5% (RE %)
Accuracy (trans-Cefprozil) 103.0%Not specified
Intra-assay Precision (QC samples) < 14.3%< 11.6% (RSD %)
Inter-assay Precision (QC samples) < 14.3%< 11.6% (RSD %)
LLOQ Precision < 16.5%Not specified
Recovery Not explicitly stated, but protein precipitation was used.70.6% - 76.1%
Internal Standard This compound (stable isotope-labeled)Thiamphenicol (structurally unrelated)

Table 2: Performance Characteristics of Other Analytical Methods for Cefprozil Analysis

MethodLinearity RangeLimit of Detection (LOD)Precision (%CV)
RP-HPLC (Tablets) [4]20-100 µg/mlNot specifiedIntra-day: 0.1554, Inter-day: 0.6569
Spectrophotometry (Method A) [5][6]5-25 µg/ml0.96 µg/mlNot specified
Spectrophotometry (Method B) [5][6]5-25 µg/ml0.93 µg/mlNot specified

Experimental Protocols

1. HPLC-MS/MS Method with this compound Internal Standard [1][2]

  • Sample Preparation: Protein precipitation. To 100 µL of plasma, an internal standard working solution of this compound is added, followed by methanol to precipitate proteins.

  • Chromatographic Separation: Achieved on a reverse-phase C18 column using a gradient elution with 0.5% formic acid and acetonitrile. The total run time is approximately 4 minutes.

  • Mass Spectrometric Detection: Performed using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions monitored are m/z 391.2→114.0 for Cefprozil and m/z 395.0→114.5 for this compound.

2. RP-HPLC Method for Tablet Dosage Form [4]

  • Sample Preparation: Twenty tablets are weighed and crushed. A powder equivalent to 10 mg of Cefprozil is dissolved in the mobile phase.

  • Chromatographic Separation: Isocratic separation on a C18 column with a mobile phase of acetonitrile and monobasic ammonium phosphate buffer (50:50 v/v) at a flow rate of 1 ml/min.

  • Detection: UV detection at 280 nm.

3. Spectrophotometric Methods [5][6]

  • Method A (Colorimetric): Based on the coupling of hydrolyzed Cefprozil with ascorbic acid to form a colored product measured at 408 nm.

  • Method B (Direct Reaction): Involves a direct reaction between Cefprozil and sodium hydroxide, with the resulting product measured at 486 nm.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a validated bioanalytical method using an internal standard, such as the HPLC-MS/MS method with this compound.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Spiking Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometry Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Bioanalytical method workflow for Cefprozil quantification.

Discussion

The data presented clearly demonstrates the advantages of using a stable isotope-labeled internal standard like this compound in conjunction with a highly selective and sensitive technique like LC-MS/MS. This approach offers excellent accuracy and precision over a wide dynamic range, which is crucial for pharmacokinetic and bioequivalence studies where concentrations of the drug and its isomers can vary significantly.[1][2]

While other methods such as RP-HPLC and spectrophotometry are available and can be suitable for the analysis of bulk drug and pharmaceutical formulations, they may lack the sensitivity and selectivity required for complex biological matrices like plasma.[4][5][6] The use of a structurally unrelated internal standard, as seen in the UPLC-MS/MS method with Thiamphenicol, can be a viable alternative, but it may not perfectly mimic the behavior of Cefprozil during sample processing and ionization, potentially leading to less accurate results compared to a deuterated standard.

References

Safety Operating Guide

Navigating the Safe Disposal of Cefprozil-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cefprozil-d4, a deuterated form of the cephalosporin antibiotic Cefprozil. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety gogglesProtects against dust particles and splashes.
Hand Protection Chemical impermeable glovesPrevents skin contact and absorption.
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation is experienced.
Body Protection Fire/flame resistant and impervious clothingProtects against spills and contamination.

Handle this compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1] In case of accidental release, evacuate the area, remove all sources of ignition, and prevent the substance from entering drains.[1]

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound, as with many pharmaceutical compounds, is to prevent its entry into the environment, particularly water systems. The following procedure outlines the recommended steps for proper disposal.

Step 1: Assess Local Regulations and Institutional Policies Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations. These guidelines will provide specific requirements for chemical waste disposal at your location.

Step 2: Prepare for Disposal

  • Collect Waste: Accumulate all this compound waste, including expired compounds, contaminated materials (e.g., weighing boats, gloves, bench paper), and residual amounts in original containers.

  • Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste" and includes any other information required by your institution.

Step 3: In-Lab Deactivation (if applicable and approved) For small quantities, your institution's EHS department may have an approved chemical deactivation protocol. Do not attempt any chemical deactivation without a validated and approved procedure.

Step 4: Packaging for Disposal

  • Solid Waste: Place solid this compound and contaminated disposables into a suitable, sealed, and labeled waste container.[1]

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed, and labeled liquid waste container.

Step 5: Disposal through a Licensed Waste Contractor

  • Professional Disposal: The most secure and compliant method for disposing of C-d4 is through a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final disposal site.

Alternative Disposal for Small Quantities (Follow FDA Guidelines)

For very small, residual amounts, and only if permitted by your institutional policies, the following FDA-recommended procedure for non-flush list medicines can be considered.[2][3]

  • Do Not Flush: Cefprozil is not on the FDA's flush list. Do not dispose of it down the sink or toilet.[3]

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.[2][3]

  • Contain and Seal: Place the mixture in a sealable bag, empty can, or other container to prevent the drug from leaking or breaking out of a garbage bag.[2]

  • Dispose of in Household Trash: Throw the sealed container in your household trash.[2]

  • De-identify Packaging: Scratch out all personal information on the prescription label of the empty container to make it unreadable, then dispose of the container.[2]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_contractor_required Is Professional Disposal Required? consult_ehs->is_contractor_required package_for_pickup Package and Label for Licensed Contractor Pickup is_contractor_required->package_for_pickup Yes is_small_quantity Is it a Small, Residual Quantity? is_contractor_required->is_small_quantity No contractor_disposal Final Disposal by Licensed Contractor package_for_pickup->contractor_disposal end End: Disposal Complete contractor_disposal->end is_small_quantity->package_for_pickup No mix_and_trash Follow FDA Guidelines: - Mix with Undesirable Substance - Seal in a Container - Dispose in Trash is_small_quantity->mix_and_trash Yes mix_and_trash->end

This compound Disposal Decision Workflow

IV. Understanding Deuterated Compounds

The disposal procedure for this compound does not fundamentally differ from that of its non-deuterated counterpart, Cefprozil. Deuterated drugs are small molecule medicinal products where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] This substitution can alter the drug's metabolic rate due to the kinetic isotope effect, potentially leading to a longer half-life.[4] However, the chemical properties relevant to disposal remain largely the same. Therefore, the primary safety and environmental considerations for Cefprozil also apply to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.